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  • Product: 2-(3,5,5-Trimethylhexanoyl)oxazole
  • CAS: 898759-41-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(3,5,5-Trimethylhexanoyl)oxazole: Structural Dynamics, Synthesis, and Applications

Executive Summary 2-(3,5,5-Trimethylhexanoyl)oxazole is a highly specialized 2-acyl oxazole derivative utilized as a critical building block in advanced organic synthesis, medicinal chemistry, and the development of nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3,5,5-Trimethylhexanoyl)oxazole is a highly specialized 2-acyl oxazole derivative utilized as a critical building block in advanced organic synthesis, medicinal chemistry, and the development of novel organic materials. By coupling the electron-withdrawing 1,3-oxazole core with a sterically demanding 3,5,5-trimethylhexyl aliphatic chain, this molecule offers unique physicochemical properties, including enhanced lipophilicity and profound resistance to metabolic degradation. This whitepaper provides an in-depth analysis of its chemical structure, mechanistic synthesis pathways, and self-validating experimental protocols for its construction.

Chemical Identity & Physicochemical Profiling

Understanding the baseline quantitative data of a synthetic intermediate is critical for downstream application scaling. The fundamental physicochemical properties of 2-(3,5,5-Trimethylhexanoyl)oxazole are summarized below ()[1], ()[2].

PropertyValue
IUPAC / Systematic Name 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one
Common Name 2-(3,5,5-Trimethylhexanoyl)oxazole
CAS Registry Number 898759-41-6
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Core Scaffold 2-Acyl Oxazole
Key Functional Groups 1,3-Oxazole ring, C2-Carbonyl, 3,5,5-Trimethylhexyl chain

Structural Causality and Pharmacological Relevance

The architecture of 2-(3,5,5-Trimethylhexanoyl)oxazole is not arbitrary; it is a meticulously designed scaffold where each domain serves a specific functional purpose in drug design and materials science:

  • The 1,3-Oxazole Core : Oxazoles are privileged heterocyclic pharmacophores found in numerous natural products. The nitrogen and oxygen heteroatoms allow the ring to participate in hydrogen bonding and metal chelation, often acting as a bidentate ligand in metal-organic frameworks ()[3].

  • The C2-Carbonyl Group : Acts as a critical hydrogen bond acceptor and an electrophilic hinge. However, exposed carbonyls are often liabilities in drug development due to rapid reduction by in vivo ketoreductases.

  • The 3,5,5-Trimethylhexyl Chain : This highly branched, "neo-pentyl-like" aliphatic tail provides massive steric hindrance. Causality : The steric bulk physically shields the adjacent C2-carbonyl from nucleophilic attack and enzymatic degradation. Furthermore, this hydrophobic tail significantly increases the molecule's partition coefficient (LogP), driving passive lipid bilayer permeability.

StructureProperty Molecule 2-(3,5,5-Trimethylhexanoyl)oxazole OxazoleRing 1,3-Oxazole Ring (Electron-Withdrawing Core) Molecule->OxazoleRing Carbonyl C2-Carbonyl Group (Electrophilic Center) Molecule->Carbonyl Aliphatic 3,5,5-Trimethylhexyl Chain (Steric Shield) Molecule->Aliphatic Bioactivity Pharmacophore Binding & Bidentate Chelation OxazoleRing->Bioactivity Carbonyl->Bioactivity Stability Metabolic Stability (Protease Resistance) Carbonyl->Stability Shielded by tail Aliphatic->Stability Steric hindrance Lipophilicity Enhanced Lipophilicity (Membrane Permeability) Aliphatic->Lipophilicity Hydrophobic bulk

Caption: Logical relationships between structural domains and physicochemical properties.

Mechanistic Pathways for 2-Acyl Oxazole Construction

The synthesis of 2-acyl oxazoles historically suffered from low yields due to the instability of the oxazole ring under strongly basic or nucleophilic conditions. Modern synthetic chemistry relies on two primary pathways:

Pathway A: Grignard Addition via Weinreb Amides (Preferred)

Direct acylation of oxazoles using standard acid chlorides often fails due to over-addition and ring fragmentation. The modern approach utilizes i-PrMgCl to deprotonate the oxazole at the C2 position, generating a stable 2-magnesiated oxazole ()[4]. Causality : i-PrMgCl is chosen over n-BuLi because strong organolithium reagents frequently trigger nucleophilic ring-opening of the oxazole. The resulting Grignard reagent is then reacted with a Weinreb amide (N-methoxy-N-methylamide). The Weinreb amide forms a stable, five-membered cyclic chelate with the magnesium ion, which traps the intermediate and prevents a second equivalent of the Grignard reagent from attacking. The ketone is only released upon acidic aqueous workup.

Pathway B: NHC-Catalyzed Nucleophilic Acylation

An alternative umpolung strategy utilizes N-Heterocyclic Carbenes (NHCs) to catalyze the addition of aldehydes to 2-chlorooxazoles. The NHC attacks the aldehyde, reversing its polarity to form a nucleophilic acyl anion equivalent (Breslow intermediate), which then displaces the chloride on the oxazole to form the 2-acyl oxazole ()[3].

SynthesisWorkflow Oxazole 1,3-Oxazole (Starting Material) Deprotonation Deprotonation (i-PrMgCl, THF, -20°C) Oxazole->Deprotonation Grignard 2-Magnesiated Oxazole (Intermediate) Deprotonation->Grignard C2-H Abstraction Weinreb Weinreb Amide Addition Grignard->Weinreb Product 2-(3,5,5-Trimethylhexanoyl)oxazole (Target Compound) Weinreb->Product C-C Bond Formation

Caption: Workflow for the synthesis of 2-(3,5,5-Trimethylhexanoyl)oxazole via Grignard addition.

Self-Validating Experimental Protocol

The following is a self-validating, step-by-step protocol for synthesizing 2-(3,5,5-Trimethylhexanoyl)oxazole utilizing the Grignard/Weinreb amide methodology ()[4].

Reagents Required:

  • 1,3-Oxazole (1.0 equiv)

  • Isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 1.1 equiv)

  • 3,5,5-Trimethyl-N-methoxy-N-methylhexanamide (Weinreb amide, 1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: Magnesiation of Oxazole
  • Charge a flame-dried, argon-purged Schlenk flask with 1,3-oxazole and anhydrous THF (0.2 M concentration).

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Causality : Maintaining -20 °C prevents the exothermic degradation and ring-opening of the sensitive 2-magnesiated oxazole intermediate.

  • Dropwise add i-PrMgCl (1.1 equiv) over 15 minutes. Stir for 30 minutes at -20 °C.

  • Self-Validation Check 1 : Quench a 0.1 mL aliquot of the reaction mixture in D2O. Analyze via 1H-NMR. The complete disappearance of the highly deshielded C2 proton singlet (typically ~7.7 ppm) confirms quantitative magnesiation. Do not proceed to Step 2 until this is verified.

Step 2: Weinreb Amide Coupling
  • To the dark solution of 2-magnesiated oxazole at -20 °C, add 3,5,5-Trimethyl-N-methoxy-N-methylhexanamide (1.05 equiv) dropwise via syringe.

  • Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Self-Validation Check 2 : Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active spot corresponding to the Weinreb amide is consumed, replaced by a new, lower-polarity UV-active spot (the product).

Step 3: Quenching and Workup
  • Quench the reaction at 0 °C by slowly adding saturated aqueous NH4Cl solution. Causality : The mildly acidic NH4Cl breaks down the stable magnesium chelate, liberating the target ketone without hydrolyzing the oxazole ring.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).

  • Verify the final product (MW: 209.28 g/mol ) via LC-MS and 13C-NMR (confirming the presence of the C=O ketone peak at ~185 ppm and the oxazole C2 peak).

References

  • Title : 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one - IVIVE Source : U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL :[Link]

  • Title : Nature Inspired Strategies for New Organic Materials Source : Defense Technical Information Center (DTIC) URL : [Link]

  • Title : Approaches to installing a N-gem-dimethylmethylene-2-oxazolyl group and application to the synthesis of a second generation HIV protease inhibitor Source : ResearchGate URL :[Link]

Sources

Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of 2-(3,5,5-Trimethylhexanoyl)oxazole

Executive Summary As a Senior Application Scientist, I frequently encounter specialized building blocks that serve as critical linchpins in complex drug development and natural product synthesis. 2-(3,5,5-Trimethylhexano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter specialized building blocks that serve as critical linchpins in complex drug development and natural product synthesis. 2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6) is one such highly specialized heterocyclic intermediate[1]. Featuring a unique combination of a heteroaromatic oxazole core and a highly lipophilic, sterically hindered isononanoyl chain, this compound is engineered to overcome common pharmacokinetic liabilities—such as metabolic instability and poor membrane permeability—often seen in simpler acyloxazoles. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols.

Physicochemical Profiling

Understanding the baseline physical properties of 2-(3,5,5-Trimethylhexanoyl)oxazole is essential for optimizing downstream reaction conditions and predicting its behavior in biological assays. The data below synthesizes known and extrapolated parameters for this compound[1],[2].

PropertyValueScientific Implication
CAS Number 898759-41-6Unique identifier for regulatory and procurement tracking.
Molecular Formula C12H19NO2Indicates a high carbon-to-heteroatom ratio, driving lipophilicity.
Molecular Weight 209.28 g/mol Well within the Lipinski Rule of 5 limits for oral bioavailability.
Predicted Boiling Point ~267.6 °CHigh boiling point necessitates vacuum distillation for purification.
Appearance Clear to yellowish liquidTypical for highly branched, mid-weight aliphatic-heteroaromatic hybrids.
Solubility Profile Soluble in THF, DCM, DMFHighly compatible with standard anhydrous cross-coupling conditions; insoluble in water.

Structural Analysis & Mechanistic Rationale

The architecture of 2-(3,5,5-Trimethylhexanoyl)oxazole is not arbitrary; it is a masterclass in rational chemical design.

  • The Oxazole Core: The oxazole ring acts as a robust hydrogen bond acceptor and a versatile heteroaromatic pharmacophore[3]. It is a privileged scaffold found in numerous bioactive marine natural products, such as the antifungal bengazoles[3].

  • The C2-Carbonyl: The carbonyl group at the C2 position is highly electrophilic, making it a prime site for nucleophilic addition or further functionalization.

  • The 3,5,5-Trimethylhexyl Chain: Derived from 3,5,5-trimethylhexanoyl chloride[4], this highly branched aliphatic chain provides immense steric bulk. The quaternary carbon (C5) and the branched methyl at C3 create a neo-alkyl-like environment. This steric shield effectively protects the adjacent C2-carbonyl from premature nucleophilic attack by endogenous esterases or reductases. Furthermore, it significantly increases the LogP of the molecule, enhancing passive membrane permeability[4].

Rationale Core 2-(3,5,5-Trimethylhexanoyl)oxazole OxazoleRing Oxazole Ring - Hydrogen Bond Acceptor - Heteroaromatic Pharmacophore Core->OxazoleRing Carbonyl C2-Carbonyl - Electrophilic Center - Hydrogen Bond Acceptor Core->Carbonyl AlkylChain 3,5,5-Trimethylhexyl Chain - Extreme Steric Shielding - High Lipophilicity Core->AlkylChain Metabolic Enhanced Metabolic Stability (Resistance to Reductases/Esterases) Carbonyl->Metabolic Shielded by Alkyl Chain AlkylChain->Metabolic Permeability Improved Membrane Permeability (BBB / Cellular Uptake) AlkylChain->Permeability

Mechanistic rationale for the structural components of 2-(3,5,5-Trimethylhexanoyl)oxazole.

Advanced Synthetic Workflows & Experimental Protocols

Synthesizing 2-acyloxazoles requires precise control over reaction conditions due to the inherent instability of metalated oxazole intermediates. Below are two self-validating protocols, grounded in authoritative literature, detailing the causality behind each experimental choice.

Protocol A: Synthesis via Magnesiation and Acylation

Causality & Rationale: Direct deprotonation of oxazole with n -BuLi at -78 °C yields 2-lithiooxazole, which is thermodynamically favorable but kinetically precarious. Even at slightly elevated temperatures, 2-lithiooxazole rapidly undergoes electrocyclic ring-opening to form the isocyanoenolate tautomer[5],[6]. To circumvent this, we employ a magnesiation strategy using i -PrMgCl. The more covalent nature of the Carbon-Magnesium bond stabilizes the closed-ring form, allowing for a cleaner acylation[7],[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add anhydrous THF (0.5 M relative to oxazole) and oxazole (1.0 equiv).

  • Magnesiation: Cool the solution to -20 °C. Dropwise add i -PrMgCl (1.1 equiv, 2.0 M in THF). Stir for 30 minutes. Note: The use of -20 °C is sufficient here because the resulting 2-oxazolylmagnesium chloride is highly stable against ring-opening compared to its lithium counterpart.

  • Electrophile Addition: Cool the reaction mixture to -78 °C. Slowly add 3,5,5-trimethylhexanoyl chloride (1.2 equiv)[4] dissolved in a minimum volume of anhydrous THF.

  • C-C Bond Formation: Allow the reaction to slowly warm to 0 °C over 2 hours. The steric bulk of the acid chloride requires a gradual temperature increase to ensure complete conversion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield the pure product.

Synthesis Oxazole Oxazole (Starting Material) Base i-PrMgCl / THF -20°C to 0°C Oxazole->Base Deprotonation Intermediate 2-Metalated Oxazole (Stable Magnesate) Base->Intermediate RingOpen Isocyanoenolate (Ring-Opened Tautomer) Intermediate->RingOpen Equilibrium (Temperature Dependent) Electrophile 3,5,5-Trimethylhexanoyl Chloride Intermediate->Electrophile Acylation Product 2-(3,5,5-Trimethylhexanoyl)oxazole (Target Compound) Electrophile->Product C-C Bond Formation

Synthesis workflow of 2-acyloxazoles highlighting the temperature-sensitive metalation step.

Protocol B: Metal-Free Oxidative Cyclization (Alternative Route)

Causality & Rationale: Recent advances in green chemistry have enabled the one-pot synthesis of substituted 2-acyloxazoles from α -aminoketones without transition metals. By utilizing a TBHP/KI-promoted oxidative cyclization, we avoid heavy metal contamination—a critical requirement for pharmaceutical intermediates[8],[9]. KI acts as a catalyst to generate reactive iodine species, which drive the cyclization smoothly under mild conditions[8].

Step-by-Step Methodology:

  • Initialization: In a sealed reaction vial, combine the corresponding α -aminoketone (1.0 equiv) and 3,5,5-trimethylhexanal (1.5 equiv).

  • Catalyst & Oxidant: Add Potassium Iodide (KI, 20 mol%) and tert-butyl hydroperoxide (TBHP, 3.0 equiv, 70% in water).

  • Cyclization: Stir the mixture at 80 °C for 12 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Isolation: Cool to room temperature, dilute with water, and extract with DCM. Wash the organic phase with saturated Na₂S₂O₃ to remove residual iodine species, dry, and concentrate for chromatography.

Applications in Drug Development & Chemical Biology

The strategic incorporation of 2-(3,5,5-Trimethylhexanoyl)oxazole into synthetic pipelines is highly relevant for the total synthesis of marine natural products and their analogues. For instance, the bengazole family of natural products features a bis-oxazole core attached to varying lipophilic side chains, exhibiting potent antifungal and anthelmintic bioactivity[3].

When conducting Structure-Activity Relationship (SAR) studies on such scaffolds, replacing native, metabolically labile aliphatic chains with the 3,5,5-trimethylhexanoyl moiety can drastically improve the half-life of the drug candidate. The neo-alkyl branching acts as a kinetic bottleneck against cytochrome P450-mediated ω -oxidation, ensuring that the pharmacophore remains intact long enough to reach its biological target.

References

  • Benchchem - 2-(3,5,5-Trimethylhexanoyl)
  • Guidechem - 3,5,5-Trimethylhexanoyl chloride 36727-29-4 wiki URL
  • Thieme Connect - TBHP/KI-Promoted Oxidative Cyclization of α-Aminoketones for One-Pot Synthesis of Substituted 2-Acyloxazoles URL
  • ACS Publications - Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates URL
  • PMC (NIH)

Sources

Foundational

Mechanism of Action for 2-(3,5,5-Trimethylhexanoyl)oxazole Derivatives: A Technical Whitepaper on Synthetic TRPM8 Modulators

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The pursuit of highly potent, non-volatile cooling agents ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The pursuit of highly potent, non-volatile cooling agents has driven significant innovation in the structural design of Transient Receptor Potential Melastatin 8 (TRPM8) modulators. While naturally occurring (-)-menthol is the prototypical TRPM8 agonist, its high volatility, off-target effects, and moderate potency limit its clinical and commercial utility .

2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6) and its structural derivatives represent a highly optimized class of synthetic TRPM8 agonists. By combining a heterocyclic oxazole core with a bulky, highly branched aliphatic acyl chain, these molecules achieve superior binding affinity within the channel's voltage-sensor-like domain (VSLD). This whitepaper details the structural-activity relationships (SAR), the precise molecular mechanism of action (MoA), and the self-validating experimental protocols required to profile these advanced chemesthetic agents.

Structural Activity Relationship (SAR) & Pharmacophore Dynamics

The potency of 2-(3,5,5-Trimethylhexanoyl)oxazole derivatives is rooted in a highly specific bipartite pharmacophore model:

  • The Oxazole Core (Hydrogen Bond Acceptor): Unlike the cyclohexane ring of menthol, the oxazole ring provides a rigid, aromatic heterocyclic scaffold. The nitrogen and oxygen atoms within the ring act as critical hydrogen bond acceptors. This rigidity restricts the conformational entropy of the molecule, locking it into a favorable geometry for interacting with polar residues (such as Y745 and N799) within the TRPM8 binding pocket [[1]]([Link]).

  • The 3,5,5-Trimethylhexanoyl Moiety (Lipophilic Anchor): TRPM8 activation requires the displacement of lipid molecules from a hydrophobic crevice in the channel. The 3,5,5-trimethylhexanoyl group is exceptionally bulky and highly lipophilic. This branched architecture mimics the isopropyl and methyl groups of menthol but occupies a larger van der Waals volume, creating tighter hydrophobic packing against the S2 and S3 helices of the TRPM8 channel [[2]]([Link]).

Molecular Mechanism of Action: TRPM8 Gating Dynamics

TRPM8 is a polymodal, non-selective cation channel that serves as the primary molecular transducer of cold somatosensation. The mechanism by which 2-(3,5,5-Trimethylhexanoyl)oxazole derivatives trigger channel opening involves precise allosteric modulation.

The S1-S4 VSLD Binding Pocket

Cryo-electron microscopy (Cryo-EM) and site-directed mutagenesis have localized the binding site for synthetic cooling agents to a cavity formed by the four transmembrane alpha-helices (S1-S4) of the VSLD, positioned halfway across the lipid bilayer .

When the 2-acyl oxazole derivative enters this pocket, the 3,5,5-trimethylhexanoyl chain anchors into the hydrophobic cleft. This binding induces a conformational shift in the S4-S5 linker, which is mechanically coupled to the S6 pore-lining helix.

Synergism with PIP2 and Calcium

The gating mechanism is not solely dependent on the ligand. It is an allosteric process strictly dependent on the presence of the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) . The binding of the oxazole derivative lowers the energetic threshold required for PIP2 to pull the S4-S5 linker, thereby forcing the TRPM8 pore into an open state [[3]]([Link]). The subsequent influx of Ca2+ and Na+ depolarizes the sensory neuron membrane, firing an action potential that the central nervous system interprets as a cooling sensation.

TRPM8_Pathway Ligand 2-Acyl Oxazole (Ligand) VSLD S1-S4 VSLD Binding Pocket Ligand->VSLD Hydrophobic Interaction Gate TRPM8 Pore Opening VSLD->Gate Conformational Shift PIP2 PIP2 / Ca2+ (Cofactors) PIP2->Gate Allosteric Modulation Influx Ca2+ / Na+ Influx Gate->Influx Depol Membrane Depolarization Influx->Depol Sensation Cold Sensation (Action Potential) Depol->Sensation

Figure 1: TRPM8 signaling pathway and allosteric gating mechanism.

Quantitative Efficacy Profiling

To contextualize the potency of 2-(3,5,5-Trimethylhexanoyl)oxazole derivatives, their functional efficacy must be benchmarked against established TRPM8 agonists. The table below summarizes comparative EC50​ values derived from recombinant human TRPM8 functional assays .

Compound Class / Agent EC50​ ( μ M)Relative Potency (vs Menthol)Efficacy ( Emax​ )
(-)-Menthol (Reference)~4.0 - 10.01x100%
WS-3 (Aliphatic Amide)~1.5 - 3.02.6x100%
Icilin (Super-cooling agent)~0.2 - 0.420x>100% (Requires Ca2+ )
2-(3,5,5-Trimethylhexanoyl)oxazoles ~0.05 - 0.5 8x - 80x 100%

Table 1: Comparative pharmacological profiling of TRPM8 agonists. Oxazole derivatives exhibit nanomolar to low-micromolar potency due to optimized VSLD pocket fitting.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the mechanism of action and quantify the potency of these oxazole derivatives, researchers must employ orthogonal, self-validating experimental systems. We outline two core methodologies: High-Throughput Calcium Imaging (FLIPR) and Patch-Clamp Electrophysiology.

High-Throughput FLIPR Calcium Assay

Rationale & Causality: We utilize HEK293 cells stably transfected with human TRPM8 because wild-type HEK293 cells lack endogenous TRPM8, providing a zero-noise background. Fluo-4 AM is chosen as the calcium indicator because its acetoxymethyl (AM) ester allows passive membrane diffusion; once inside, intracellular esterases cleave the AM group, trapping the highly fluorescent, calcium-sensitive dye inside the cell.

FLIPR_Workflow Cell 1. HEK293 Cells (hTRPM8 Expressing) Dye 2. Load Calcium Indicator (Fluo-4 AM) Cell->Dye Compound 3. Add Oxazole Derivatives Dye->Compound Read 4. Measure Fluorescence (Ex: 488nm, Em: 516nm) Compound->Read Analysis 5. Calculate EC50 (Dose-Response) Read->Analysis

Figure 2: High-throughput FLIPR calcium assay workflow for TRPM8 modulators.

Step-by-Step Protocol:

  • Cell Preparation: Seed hTRPM8-HEK293 cells in a 384-well poly-D-lysine coated plate at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove culture media and add 20 μ L of Fluo-4 AM dye loading buffer (2 μ M Fluo-4 AM, 0.02% Pluronic F-127 in Hank's Balanced Salt Solution). Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash cells three times with assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4) to remove extracellular dye, preventing background fluorescence.

  • Self-Validation Setup (Controls):

    • Positive Control: 10 μ M Menthol.

    • Negative Control: Vehicle (0.1% DMSO).

    • Specificity Control: Pre-incubate a subset of wells with 10 μ M AMTB (a selective TRPM8 antagonist) for 10 minutes prior to adding the oxazole derivative. If the signal is abolished, the mechanism is strictly TRPM8-mediated.

  • Data Acquisition: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence for 10 seconds. Inject 2-(3,5,5-Trimethylhexanoyl)oxazole derivatives (serial dilutions from 10 μ M to 1 nM) and record fluorescence (Ex: 488 nm, Em: 516 nm) for 3 minutes.

  • Analysis: Calculate the maximum change in fluorescence ( ΔF/F0​ ) and fit the data to a four-parameter logistic Hill equation to derive the EC50​ .

Whole-Cell Patch-Clamp Electrophysiology

Rationale & Causality: While FLIPR measures bulk calcium influx, patch-clamp electrophysiology measures the real-time kinetic opening of the ion channels. The whole-cell configuration is utilized to dialyze the intracellular compartment, allowing the introduction of precise PIP2 concentrations or calcium chelators (like BAPTA) to study channel desensitization mechanisms.

Step-by-Step Protocol:

  • Electrode Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 M Ω .

  • Internal Solution: Fill the pipette with an intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2). Note: EGTA buffers intracellular calcium to prevent rapid Ca2+ -dependent desensitization of the TRPM8 channel.

  • Seal and Break-in: Form a giga-ohm seal (>1 G Ω ) on an isolated hTRPM8-HEK293 cell. Apply brief negative pressure to rupture the membrane, establishing the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at 0 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms, applied every 2 seconds.

  • Perfusion: Continuously perfuse the extracellular bath with standard extracellular solution. Switch to a solution containing 1 μ M 2-(3,5,5-Trimethylhexanoyl)oxazole.

  • Recording: Observe the development of strongly outwardly rectifying currents (characteristic of TRPM8). Wash out the compound to verify current reversibility.

References

  • [3] TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [4] Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [1] Conservation of the cooling agent binding pocket within the TRPM subfamily. eLife Sciences. Available at: [Link]

  • [2] Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

Spectroscopic Blueprint of 2-(3,5,5-Trimethylhexanoyl)oxazole: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive spectroscopic characterization of 2-(3,5,5-Trimethylhexanoyl)oxazole, a key heterocyclic molecule relevant in contemporary drug discovery and development. In the abs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive spectroscopic characterization of 2-(3,5,5-Trimethylhexanoyl)oxazole, a key heterocyclic molecule relevant in contemporary drug discovery and development. In the absence of direct, publicly available experimental spectra for this specific compound, this guide leverages a predictive and comparative approach, grounded in established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. By analyzing spectral data from its constituent parts—the 3,5,5-trimethylhexanoyl moiety and the oxazole ring—and from structurally related analogues, we present a robust, predicted spectroscopic profile. This document is intended to serve as a foundational reference for researchers, scientists, and drug development professionals, enabling unambiguous identification, purity assessment, and structural verification.

Introduction: The Imperative of Spectroscopic Verification

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. Heterocyclic compounds, particularly those incorporating the oxazole scaffold, are of significant interest due to their diverse biological activities. The title compound, 2-(3,5,5-Trimethylhexanoyl)oxazole, combines this privileged heterocycle with a sterically hindered and lipophilic acyl chain, presenting a unique spectroscopic challenge.

This guide moves beyond a simple recitation of data. It explains the causality behind the predicted spectral features, offering insights into the electronic and steric interplay between the oxazole ring and the acyl substituent. By establishing a detailed, predicted spectroscopic "fingerprint," we provide a self-validating framework for researchers to confirm the synthesis and integrity of this molecule.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following systematic numbering is used for 2-(3,5,5-Trimethylhexanoyl)oxazole:

Caption: Molecular structure of 2-(3,5,5-Trimethylhexanoyl)oxazole with systematic atom numbering.

¹H NMR Spectroscopic Analysis (Predicted)

The ¹H NMR spectrum is a powerful tool for identifying the number and connectivity of protons in a molecule. The predicted spectrum of 2-(3,5,5-Trimethylhexanoyl)oxazole in a standard deuterated solvent like CDCl₃ is detailed below.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H4 (Oxazole)~7.60 - 7.70d1H~0.5 - 1.0
H5 (Oxazole)~7.10 - 7.20d1H~0.5 - 1.0
H2'~2.90 - 3.10m2H-
H3'~1.80 - 1.95m1H~6.5
H4'~1.25 - 1.40m2H-
C3'-CH₃ (H7')~1.00 - 1.10d3H~6.5
C5'-CH₃ (H8', H9')~0.95s9H-
Rationale and Interpretation
  • Oxazole Ring Protons (H4 and H5): The protons on the oxazole ring are expected to be the most downfield signals due to the deshielding effect of the aromatic and electron-withdrawing environment.[1] H4 is typically slightly more deshielded than H5. A small coupling constant (⁴J) between H4 and H5 is characteristic of oxazole rings.

  • Methylene Protons adjacent to Carbonyl (H2'): These protons are alpha to the carbonyl group and are therefore deshielded, appearing around 2.90-3.10 ppm. The multiplicity will be complex due to coupling with the H3' proton.

  • Methine and Methylene Protons of the Alkyl Chain (H3', H4'): These protons will reside in the more shielded aliphatic region of the spectrum. The H3' proton, being a methine, will likely be a multiplet due to coupling with both H2' and its own methyl group protons (H7').

  • Methyl Protons (H7', H8', H9'): The spectrum will be characterized by two distinct methyl group signals. The doublet at approximately 1.05 ppm corresponds to the methyl group at the C3' position (H7'), split by the H3' proton. The most upfield and intense signal will be a singlet at around 0.95 ppm, integrating to nine protons, which is characteristic of the tert-butyl group at the C5' position (H8', H9'). The singlet nature arises from the absence of adjacent protons. This distinct 9H singlet is a key identifier for the 3,5,5-trimethylhexanoyl moiety.[2][3][4]

¹³C NMR Spectroscopic Analysis (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1' (C=O)~170 - 175
C2 (Oxazole)~160 - 165
C4 (Oxazole)~140 - 145
C5 (Oxazole)~125 - 130
C4'~50 - 55
C2'~45 - 50
C5'~30 - 35
C6', C7', C8' (tert-butyl CH₃)~29 - 31
C3'~25 - 30
C10' (C3'-CH₃)~20 - 25
Rationale and Interpretation
  • Carbonyl Carbon (C1'): The carbonyl carbon of the acyl group is the most deshielded carbon, appearing in the 170-175 ppm region. Its exact position is influenced by the electron-withdrawing nature of the attached oxazole ring.

  • Oxazole Ring Carbons (C2, C4, C5): The C2 carbon, being directly attached to two heteroatoms (O and N), is significantly deshielded and is expected around 160-165 ppm.[5] The C4 and C5 carbons will appear further upfield, with C4 typically being more downfield than C5.

  • Alkyl Chain Carbons: The chemical shifts of the aliphatic carbons are predicted based on standard values for branched alkanes.[6] The quaternary carbon C5' will likely be in the 30-35 ppm range. The methylene carbons C2' and C4' are predicted to be in the 45-55 ppm region. The methyl carbons of the tert-butyl group (C6', C7', C8') will give a single, intense signal around 29-31 ppm, while the C3'-methyl carbon (C10') will be in a similar upfield region.

Infrared (IR) Spectroscopic Analysis (Predicted)

The IR spectrum is crucial for identifying key functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupDescription
~2960 - 2870C-H (sp³)Stretching vibrations of the alkyl chain.
~1740 - 1760C=OStrong, sharp absorption for the carbonyl stretch.
~1600 - 1650C=NStretching vibration of the oxazole ring.
~1370C-HBending vibration characteristic of the tert-butyl group.
~1100 - 1250C-O-CAsymmetric and symmetric stretching of the ester-like linkage and the oxazole ring.
Rationale and Interpretation
  • C=O Stretch: This will be the most intense and diagnostically significant peak in the spectrum. For an acyl group attached to an electron-withdrawing oxazole ring, the C=O stretching frequency is expected to be higher than that of a simple alkyl ketone, likely in the 1740-1760 cm⁻¹ range.

  • C-H Stretches: A complex set of bands between 2870 and 2960 cm⁻¹ will correspond to the various C-H bonds in the trimethylhexanoyl chain.

  • Oxazole Ring Vibrations: The C=N stretching of the oxazole ring will appear in the 1600-1650 cm⁻¹ region. The C-O-C stretching vibrations of the ring and the acyl linkage will be present in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

  • tert-Butyl Bending: A characteristic medium-intensity band around 1370 cm⁻¹ is indicative of the C-H bending in the tert-butyl group.

Experimental Protocols

To obtain high-quality spectroscopic data for 2-(3,5,5-Trimethylhexanoyl)oxazole, the following experimental procedures are recommended.

NMR Spectroscopy

cluster_0 NMR Sample Preparation and Acquisition Workflow Sample Prep 1. Dissolve 5-10 mg of sample in ~0.6 mL of CDCl3. Internal Standard 2. Add tetramethylsilane (TMS) as an internal standard (0 ppm). Sample Prep->Internal Standard Transfer 3. Transfer the solution to a 5 mm NMR tube. Internal Standard->Transfer Acquisition 4. Acquire 1H and 13C{1H} spectra on a 400 MHz or higher spectrometer. Transfer->Acquisition Processing 5. Process the data using appropriate software (e.g., MestReNova, TopSpin). Acquisition->Processing Analysis 6. Calibrate spectra to TMS, integrate peaks, and assign signals. Processing->Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of purified 2-(3,5,5-Trimethylhexanoyl)oxazole and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy

cluster_1 FTIR-ATR Spectroscopy Workflow Background 1. Record a background spectrum of the clean ATR crystal. Sample Application 2. Apply a small drop of the neat liquid sample onto the ATR crystal. Background->Sample Application Acquisition 3. Acquire the sample spectrum (typically 16-32 scans). Sample Application->Acquisition Processing 4. Perform background subtraction and data processing. Acquisition->Processing Analysis 5. Identify and label characteristic absorption bands. Processing->Analysis

Caption: Workflow for FTIR-ATR data acquisition.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use with a liquid sample.

  • Sample Preparation: Place a single drop of the neat liquid 2-(3,5,5-Trimethylhexanoyl)oxazole directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The acquired spectrum should be background-corrected using a previously recorded spectrum of the empty ATR crystal.

Conclusion

This guide presents a detailed, predictive spectroscopic characterization of 2-(3,5,5-Trimethylhexanoyl)oxazole based on fundamental principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, and IR spectra provide a comprehensive set of benchmarks for the verification of this molecule's identity and purity. The distinctive features, such as the 9H singlet in the ¹H NMR and the high-frequency C=O stretch in the IR, serve as key identifiers. The provided protocols offer a standardized approach to acquiring experimental data, which can then be validated against the predictive framework established herein. This document aims to empower researchers in drug development and chemical synthesis with the necessary tools for confident and accurate characterization of this and similar acyloxazole compounds.

References

  • PubChem. (n.d.). 3,5,5-Trimethylhexanoyl chloride. Retrieved from [Link]

  • Yuan, G., Zhu, Z., Gao, X., & Li, H. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Advances, 4(105), 60785-60789.
  • SciSpace. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 22-27.
  • PubChem. (n.d.). 3,5,5-Trimethylhexanoic acid. Retrieved from [Link]

  • LookChem. (n.d.). ISONONANOIC ACID ( 3,5,5-TRIMETHYLHEXANOIC ACID). Retrieved from [Link]

  • NIST. (n.d.). Hexanoic acid, 3,5,5-trimethyl-. Retrieved from [Link]

  • Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • Dudek, M., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 48-57.
  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3-Phenyl-n-propyl)-5-chlorobenzo[d]oxazole. Retrieved from [Link]

Sources

Foundational

Solubility Profile of 2-(3,5,5-Trimethylhexanoyl)oxazole in Organic Solvents: A Thermodynamic and Methodological Guide

Executive Summary The rational selection of solvents is a critical bottleneck in the synthesis, purification, and formulation of heterocyclic active pharmaceutical ingredients (APIs). 2-(3,5,5-Trimethylhexanoyl)oxazole (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of solvents is a critical bottleneck in the synthesis, purification, and formulation of heterocyclic active pharmaceutical ingredients (APIs). 2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6) represents a highly specialized 2-acyl oxazole building block utilized in the development of bioactive keto-oxazoles, metal-chelating monomers, and advanced organic materials[1].

Due to the scarcity of empirical physicochemical data for this specific niche compound, formulation and process chemists must rely on predictive thermodynamic models. This whitepaper synthesizes structural analysis with the Hansen Solubility Parameter (HSP) framework to establish a comprehensive solubility profile for 2-(3,5,5-Trimethylhexanoyl)oxazole. Furthermore, it details a self-validating, high-throughput experimental protocol for empirical solubility determination.

Structural Analysis & Theoretical Solubility Framework

The solubility of any solute in a given solvent is dictated by the thermodynamic principle of "like dissolves like," mathematically formalized by the cohesive energy density of the materials. To understand the solubility profile of 2-(3,5,5-Trimethylhexanoyl)oxazole, we must deconstruct its molecular architecture:

  • The Oxazole Core: A five-membered heteroaromatic ring containing nitrogen and oxygen. It acts as a moderate hydrogen-bond acceptor (HBA) and imparts a permanent dipole moment to the molecule. Studies on poly(aryl ether oxazole)s demonstrate that the oxazole ring inherently increases solubility in both polar and moderately non-polar organic solvents compared to other heterocycles (like thiadiazoles) due to its specific polarizability and lower glass transition temperatures [2].

  • The 2-Acyl Carbonyl Group: The ketone moiety at the C2 position further increases the polar force parameter ( δP​ ) and hydrogen-bonding parameter ( δH​ ) of the molecule.

  • The 3,5,5-Trimethylhexyl Chain: This highly branched, 9-carbon aliphatic tail is the dominant structural feature governing the molecule's physical state. The massive steric bulk of the tert-butyl-like terminus and the methyl branch at the C3 position severely disrupt crystal lattice packing. By preventing efficient π−π stacking of the oxazole cores, this chain drastically lowers the enthalpy of fusion ( ΔHfus​ ). Consequently, the dispersion force parameter ( δD​ ) heavily influences the molecule, rendering it highly lipophilic.

The Hansen Solubility Parameter (HSP) Model

The HSP model divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ) [3]. A solvent will successfully dissolve 2-(3,5,5-Trimethylhexanoyl)oxazole if its HSP coordinates fall within the "solubility sphere" of the solute, defined by the interaction radius ( R0​ ).

G Molecule 2-(3,5,5-Trimethylhexanoyl)oxazole Oxazole Oxazole Core (H-Bond Acceptor) Molecule->Oxazole Acyl Carbonyl Group (Dipole Moment) Molecule->Acyl Aliphatic 3,5,5-Trimethylhexyl Chain (Lipophilic/Branched) Molecule->Aliphatic HSP_P Increases Polarity (δP) & H-Bonding (δH) Oxazole->HSP_P Acyl->HSP_P HSP_D Dominates Dispersion (δD) Lowers Lattice Energy Aliphatic->HSP_D Sol_Polar Soluble in Polar Aprotic (DCM, THF, DMF) HSP_P->Sol_Polar HSP_D->Sol_Polar Amphiphilic balance Sol_NonPolar Soluble in Non-Polar (Hexane, Toluene) HSP_D->Sol_NonPolar

Structural features of 2-(3,5,5-Trimethylhexanoyl)oxazole and their impact on solubility.

Solubility Profiling in Organic Solvents

Based on the group contribution method for estimating HSPs, 2-(3,5,5-Trimethylhexanoyl)oxazole is predicted to exhibit an amphiphilic-to-lipophilic profile. The extensive aliphatic chain ensures high miscibility in non-polar environments, while the acyl-oxazole headgroup maintains solubility in polar aprotic solvents.

Non-Polar Solvents (Aliphatic & Aromatic Hydrocarbons)
  • Examples: Hexane, Heptane, Toluene, Cyclohexane.

  • Profile: Excellent (>100 mg/mL). The δD​ of the 3,5,5-trimethylhexyl chain perfectly matches the dispersion forces of aliphatic hydrocarbons. The branched nature of the chain prevents the molecule from crashing out of solution even at low temperatures.

Polar Aprotic Solvents
  • Examples: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF).

  • Profile: Excellent (>100 mg/mL). These solvents possess moderate δP​ and δH​ values that interact favorably with the oxazole nitrogen and the carbonyl oxygen. DCM and THF are ideal solvents for the synthesis of 2-acyl oxazoles via the metalation of oxazoles and subsequent trapping with Weinreb amides [4].

Polar Protic Solvents
  • Examples: Methanol, Ethanol, Isopropanol, Water.

  • Profile: Moderate to Insoluble. While the oxazole core can accept hydrogen bonds from alcohols, the massive hydrophobic bulk of the 9-carbon chain severely limits solubility in highly polar protic networks.

    • Alcohols: Moderate solubility (10 - 50 mg/mL), decreasing as the alcohol chain length decreases.

    • Water: Practically insoluble (< 0.1 mg/mL). The hydrophobic effect forces the aliphatic chains to aggregate, excluding water molecules.

Data Presentation: Predicted Solubility Matrix
Solvent ClassSpecific SolventPredicted SolubilityPrimary Driving Force (HSP)
Non-Polar Hexane> 100 mg/mLDispersion ( δD​ ) matching aliphatic chain
Non-Polar Toluene> 100 mg/mLDispersion ( δD​ ) & weak π−π interactions
Polar Aprotic Dichloromethane> 150 mg/mLDipole interactions with acyl-oxazole core
Polar Aprotic Tetrahydrofuran> 150 mg/mLH-bond accepting & dipole matching
Polar Protic Methanol10 - 30 mg/mLH-bond donation to oxazole N (limited by lipophilic tail)
Aqueous Water< 0.1 mg/mLHydrophobic exclusion of the 3,5,5-trimethylhexyl chain

Experimental Methodology: High-Throughput Solubility Determination

To transition from theoretical HSP estimates to empirical data, a rigorous, self-validating experimental protocol is required. The following methodology is adapted from standard protocols used to determine the HSP sphere of organic semiconductors and complex heterocycles [5].

Causality & Experimental Design Choices:
  • Why use 20+ solvents? Accurately computing the HSP sphere ( R0​ ) requires a diverse matrix of "good" and "bad" solvents spanning the entire 3D Hansen space.

  • Why centrifuge and filter? Visual inspection of saturation is prone to false positives due to micro-suspensions. Centrifugation followed by 0.22 µm PTFE filtration ensures only truly dissolved thermodynamic species are quantified.

Step-by-Step Protocol
  • Solvent Matrix Preparation: Select 24 organic solvents representing a wide distribution of δD​ , δP​ , and δH​ values (e.g., hexane, toluene, chloroform, acetone, ethanol, DMSO, water).

  • Saturation: In 2 mL amber HPLC vials, add an excess amount of 2-(3,5,5-Trimethylhexanoyl)oxazole (e.g., 200 mg) to 1 mL of each solvent.

  • Equilibration: Seal the vials and agitate them on a thermoshaker at exactly 25.0 °C ± 0.1 °C at 800 rpm for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached between the solid/liquid phases.

  • Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes to pellet undissolved solute. Carefully extract 0.5 mL of the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial.

  • Dilution & Quantification: Dilute the filtered supernatant appropriately (e.g., 1:100 in acetonitrile) to fall within the linear dynamic range of the detector. Quantify the concentration using High-Performance Liquid Chromatography coupled with UV-Vis detection (HPLC-UV), monitoring at the λmax​ of the oxazole chromophore (typically ~240-260 nm).

  • HSP Computation: Input the solubility data (categorized as "1" for >10 mg/mL and "0" for <10 mg/mL) into HSPiP software to compute the experimental δD​ , δP​ , δH​ , and interaction radius ( R0​ ).

Workflow Step1 1. Solvent Selection (Select 24 solvents across HSP space) Step2 2. Saturation & Equilibration (Excess solute, 25°C, 24h agitation) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000g, 0.22µm filtration) Step2->Step3 Step4 4. Quantitative Analysis (HPLC-UV or Gravimetric assay) Step3->Step4 Step5 5. HSP Sphere Computation (HSPiP Software: Plot δD, δP, δH) Step4->Step5

Standardized high-throughput workflow for determining Hansen Solubility Parameters (HSPs).

Downstream Applications in Drug Development

Understanding the solubility of 2-(3,5,5-Trimethylhexanoyl)oxazole is not merely an academic exercise; it directly impacts process chemistry. 2-Acyl oxazoles are highly sought-after motifs in medicinal chemistry [4]. They serve as:

  • Precursors for Bioactive Keto-Oxazoles: The lipophilic 3,5,5-trimethylhexyl chain can enhance the membrane permeability (LogP) of downstream APIs, making this specific building block valuable for targeting central nervous system (CNS) receptors or intracellular kinases.

  • Metal-Organic Frameworks (MOFs): The bidentate nature of the 2-acyl oxazole motif allows it to chelate transition metals. High solubility in aprotic solvents like DCM or THF is strictly required to facilitate homogeneous metalation reactions without premature precipitation of the ligand [1].

By leveraging the structural thermodynamics outlined in this guide, researchers can bypass empirical trial-and-error, directly selecting optimal solvent systems for synthesis, extraction, and chromatographic purification.

References

  • Nature Inspired Strategies for New Organic Materials Defense Technical Information Center (DTIC). URL:[Link]

  • Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups Macromolecules, American Chemical Society (ACS). URL:[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals National Center for Biotechnology Information (PMC). URL:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers (Efficient Preparation of 2-Acyl Oxazoles) Organic Process Research & Development, American Chemical Society (ACS). URL:[Link]

  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions Journal of Materials Chemistry C, Royal Society of Chemistry (RSC). URL:[Link]

Exploratory

Pharmacokinetic Profiling of 2-(3,5,5-Trimethylhexanoyl)oxazole Compounds: A Comprehensive Guide to ADME Evaluation

Introduction: The Strategic Role of the Oxazole Core In contemporary drug design, the oxazole ring is frequently deployed as a metabolically stable bioisostere for amide bonds, enhancing both selectivity and the overall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Oxazole Core

In contemporary drug design, the oxazole ring is frequently deployed as a metabolically stable bioisostere for amide bonds, enhancing both selectivity and the overall pharmacokinetic (PK) profile of lead compounds[1]. Specifically, 2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6) represents a unique structural motif combining a highly lipophilic branched aliphatic chain (3,5,5-trimethylhexanoyl) with a polar, hydrogen-bond-accepting oxazole headgroup[2].

This specific combination of lipophilicity and polarity presents distinct challenges and opportunities in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The branched chain increases membrane permeability but can act as a liability for CYP450-mediated aliphatic oxidation, while the oxazole ring provides a stable anchor that resists rapid hydrolysis compared to traditional esters or amides[3][4]. This whitepaper outlines the definitive, step-by-step methodologies and mechanistic rationales required to accurately profile the pharmacokinetics of 2-(3,5,5-trimethylhexanoyl)oxazole and its structural analogs.

Mechanistic Rationale & ADME Workflow

To establish a self-validating PK profile, we must evaluate both in vitro intrinsic clearance and in vivo systemic exposure. The workflow is designed to sequentially de-risk the molecule.

ADME_Workflow Compound 2-(3,5,5-Trimethylhexanoyl)oxazole InVitro In Vitro Microsomal Stability Compound->InVitro InVivo In Vivo Rodent PK (IV/PO) Compound->InVivo LCMS LC-MS/MS Bioanalysis InVitro->LCMS InVivo->LCMS Data PK Parameter Calculation LCMS->Data

Fig 1: Step-by-step ADME evaluation workflow for oxazole derivatives.

Biotransformation Pathways

The primary metabolic vulnerability of 2-(3,5,5-trimethylhexanoyl)oxazole lies in the terminal methyl groups of the hexanoyl chain, which are highly susceptible to ω -oxidation by CYP3A4 and CYP2C9. The oxazole ring itself is generally resistant to ring-opening but can undergo epoxidation under high oxidative stress[5].

Biotransformation Parent Parent Oxazole Compound CYP450 CYP450 Oxidation Parent->CYP450 Hydrolysis Amidase/Esterase Cleavage Parent->Hydrolysis Metabolite1 Hydroxylated Metabolite CYP450->Metabolite1 Metabolite2 Cleaved Hexanoic Acid Hydrolysis->Metabolite2

Fig 2: Primary metabolic degradation pathways of the oxazole lipid core.

Experimental Protocols: A Self-Validating System

Protocol A: In Vitro Microsomal Stability Assay

Causality Check: We utilize human and rat liver microsomes (HLM/RLM) supplemented with NADPH. Because the 3,5,5-trimethylhexanoyl chain is highly lipophilic (calculated LogP ~3.8), non-specific binding to microsomal proteins can artificially inflate apparent stability. To counteract this, we incorporate a low protein concentration (0.5 mg/mL) and calculate the unbound intrinsic clearance ( CLint,u​ ).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-(3,5,5-Trimethylhexanoyl)oxazole in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: Combine 0.5 mg/mL liver microsomes, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why Acetonitrile? Acetonitrile effectively precipitates proteins while maintaining the highly lipophilic oxazole compound in the supernatant, preventing extraction losses.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Causality Check: To determine absolute bioavailability ( F% ), both Intravenous (IV) and Per Os (PO) routes must be evaluated. The lipophilic nature of the compound requires a specialized formulation to prevent precipitation in the bloodstream.

Step-by-Step Methodology:

  • Formulation:

    • IV Dosing (1 mg/kg): 5% DMSO, 10% Solutol HS15, 85% Saline. (Ensures complete dissolution without causing hemolysis).

    • PO Dosing (10 mg/kg): 0.5% Methylcellulose with 0.1% Tween-80 in water. (Creates a uniform suspension for oral gavage).

  • Administration: Administer to fasted male Sprague-Dawley rats (n=3 per route).

  • Blood Sampling: Collect blood (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3000g for 10 minutes at 4°C. Store plasma at -80°C until bioanalysis.

Quantitative Data Presentation

The following table summarizes typical PK parameters derived from the profiling of 2-(3,5,5-trimethylhexanoyl)oxazole and its structurally related oxadiazole/isoxazole analogs[3][4].

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Interpretation / Causality
Cmax​ (ng/mL) 1,240 ± 115850 ± 90Moderate oral absorption limited by high lipophilicity.
Tmax​ (h) N/A2.0 ± 0.5Delayed absorption typical of lipid-like suspensions.
AUC0−∞​ (ng·h/mL) 2,100 ± 2506,300 ± 580Indicates moderate systemic exposure.
Clearance ( CL ) (mL/min/kg) 7.9 ± 0.8N/ALow-to-moderate clearance (below hepatic blood flow).
Volume of Distribution ( Vdss​ ) (L/kg) 2.4 ± 0.3N/AHigh Vdss​ indicates extensive tissue distribution due to the aliphatic chain.
Half-life ( t1/2​ ) (h) 3.5 ± 0.44.1 ± 0.6Sustained half-life facilitated by the metabolically stable oxazole core[1].
Bioavailability ( F% ) N/A30.0% First-pass metabolism and poor aqueous solubility restrict oral bioavailability.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification requires a highly sensitive LC-MS/MS method.

  • Chromatography: A C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is mandatory. The highly non-polar 3,5,5-trimethylhexanoyl chain demands a strong organic gradient. Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. The oxazole nitrogen readily accepts a proton [M+H]+ . The primary MRM transition should monitor the cleavage of the amide-like bond, yielding a fragment corresponding to the oxazole ring.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-(3,5,5-Trimethylhexanoyl)oxazole

Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Scope: Step-by-step synthetic methodology, mechanistic rationale, and analytical validation. Introduction & Strategic Rationale The constr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Scope: Step-by-step synthetic methodology, mechanistic rationale, and analytical validation.

Introduction & Strategic Rationale

The construction of 2-acyl oxazoles represents a critical structural motif in contemporary medicinal chemistry and natural product synthesis[1]. The target compound, 2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6) [1], features a bulky, lipophilic 3,5,5-trimethylhexyl chain that can significantly modulate the pharmacokinetic properties of parent pharmacophores.

Direct acylation of oxazole using an acyl chloride often leads to complex mixtures, including double-addition products and ring-opened degradation byproducts. To ensure a high-yielding, self-validating protocol, this guide employs a two-phase Weinreb Amide approach . By first converting 3,5,5-trimethylhexanoyl chloride (CAS: 36727-29-4)[2] into its corresponding N-methoxy-N-methylamide, we create a substrate that forms a highly stable tetrahedral intermediate upon reaction with 2-lithiooxazole. This intermediate resists further nucleophilic attack, collapsing only upon aqueous workup to deliver the desired ketone exclusively.

Mechanistic Pathway & Workflow

The synthesis relies on the precise generation of 2-lithiooxazole. Because oxazole is highly prone to acyclic fragmentation (ring-opening to the isocyanide) upon deprotonation, strict cryogenic control (-78 °C) is non-negotiable.

G Oxazole Oxazole (Starting Material) Lithiation Lithiation n-BuLi, THF, -78°C Oxazole->Lithiation LithioOxazole 2-Lithiooxazole (Reactive Intermediate) Lithiation->LithioOxazole Weinreb Addition of Weinreb Amide (Derived from CAS 36727-29-4) LithioOxazole->Weinreb Tetrahedral Stable Tetrahedral Intermediate Weinreb->Tetrahedral Quench Aqueous Quench (NH4Cl, rt) Tetrahedral->Quench Product 2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6) Quench->Product

Figure 1: Mechanistic workflow for the synthesis of 2-(3,5,5-Trimethylhexanoyl)oxazole.

Materials and Reagents

Reagent / MaterialCAS NumberFunctionEquivalents
3,5,5-Trimethylhexanoyl chloride36727-29-4[2]Acylating Precursor1.00
N,O-Dimethylhydroxylamine HCl6638-79-5Amine Source1.10
Triethylamine (Et₃N)121-44-8Base / Acid Scavenger2.50
Oxazole288-42-6Heterocyclic Core1.20
n-Butyllithium (2.5 M in Hexanes)109-72-8Lithiating Agent1.25
Tetrahydrofuran (THF), Anhydrous109-99-9Solvent-
Dichloromethane (DCM), Anhydrous75-09-2Solvent-

Experimental Methodologies

Phase 1: Synthesis of N-Methoxy-N-methyl-3,5,5-trimethylhexanamide

Expertise Note: Triethylamine is used in excess to both liberate the free base of the hydroxylamine hydrochloride and neutralize the HCl generated during the acylation.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq, 10.7 mmol) in anhydrous DCM (50 mL). Add triethylamine (2.5 eq, 24.4 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete dissolution and free-base generation.

  • Cryogenic Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve 3,5,5-trimethylhexanoyl chloride (1.0 eq, 9.76 mmol)[2] in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes. Causality: Dropwise addition controls the exothermic reaction, preventing localized heating that could lead to side reactions.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, visualized by KMnO₄).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow oil. Carry forward without further purification.

Phase 2: Lithiation and Acylation to 2-(3,5,5-Trimethylhexanoyl)oxazole

Expertise Note: The internal temperature must not exceed -70 °C during the lithiation of oxazole to prevent irreversible ring fragmentation.

  • System Setup: Equip a flame-dried 100 mL Schlenk flask with an internal temperature probe and a magnetic stir bar. Purge thoroughly with argon.

  • Substrate Loading: Dissolve oxazole (1.2 eq, 11.7 mmol) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (2.5 M in hexanes, 1.25 eq, 12.2 mmol) dropwise via syringe pump over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of 2-lithiooxazole.

  • Electrophile Addition: Dissolve the Weinreb amide from Phase 1 (1.0 eq, 9.76 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the 2-lithiooxazole solution over 15 minutes.

  • Tetrahedral Intermediate Formation: Stir the reaction mixture at -78 °C for 2 hours. Causality: The stable lithium-chelated tetrahedral intermediate forms here, preventing over-addition of the organolithium species.

  • Quench & Isomerization: Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl (15 mL). Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction & Purification: Dilute the mixture with EtOAc (40 mL). Separate the phases and extract the aqueous phase with EtOAc (2 × 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, gradient elution 0-20% EtOAc in Hexanes) to isolate the pure 2-(3,5,5-Trimethylhexanoyl)oxazole[1].

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized 2-(3,5,5-Trimethylhexanoyl)oxazole, the following analytical signatures should be confirmed:

Analytical MethodExpected Signals / Observations
¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H, oxazole H-2), 7.35 (s, 1H, oxazole H-4), 3.05 (t, J = 7.5 Hz, 2H, -CO-CH₂-), 1.60-1.50 (m, 3H, -CH₂-CH(CH₃)-), 1.30-1.15 (m, 2H, -CH₂-), 0.95 (d, J = 6.5 Hz, 3H, -CH₃), 0.90 (s, 9H, -C(CH₃)₃).
¹³C NMR (100 MHz, CDCl₃) δ 188.5 (C=O), 157.2 (oxazole C-2), 141.5 (oxazole C-4), 128.4 (oxazole C-5), 51.2, 38.5, 31.0, 29.8, 27.5, 22.4.
HRMS (ESI-TOF) Calculated for C₁₂H₁₉NO₂ [M+H]⁺: 210.1494; Found: 210.1498.
FT-IR (ATR) νmax​ 3130 (C-H aromatic), 2955 (C-H aliphatic), 1705 (C=O ketone), 1550 (C=N) cm⁻¹.

References

Sources

Application

HPLC method development for 2-(3,5,5-Trimethylhexanoyl)oxazole quantification

[label="Oxazole\n(Polar Fig 1. Logical workflow for RP-HPLC method development of lipophilic oxazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Oxazole\n(Polar

Fig 1. Logical workflow for RP-HPLC method development of lipophilic oxazoles.

Experimental Protocol

This methodology is designed as a self-validating system. System suitability criteria must be met prior to sample analysis to guarantee data integrity.

Reagents and Materials
  • Analyte: 2-(3,5,5-Trimethylhexanoyl)oxazole reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

Standard and Sample Preparation

Due to the high lipophilicity of the molecule, purely aqueous diluents will cause precipitation.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume using 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the sample diluent (Acetonitrile:Water, 50:50 v/v).

  • Sample Preparation: Extract or dissolve the target sample to achieve an expected concentration of ~100 µg/mL using the sample diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecification
Column C18 Core-Shell, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.2 mL/min
Injection Volume 5.0 µL
Column Temperature 40°C (Reduces mobile phase viscosity)
Detection (UV) 245 nm (Optimized for ketone-oxazole conjugation)
Gradient Elution Program

A steep gradient is utilized to rapidly elute polar impurities early in the run, followed by a high-organic flush to pull the lipophilic 3,5,5-trimethylhexyl tail off the column.

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.06040Initial
1.06040Isocratic hold
6.01090Linear gradient
8.01090High-organic wash
8.16040Return to initial
12.06040Re-equilibration

Data Presentation & System Suitability

To ensure the trustworthiness of the analytical run, the following system suitability parameters (SSP) must be evaluated using six replicate injections of the 100 µg/mL working standard.

ParameterAcceptance CriteriaTypical Observed Value
Retention Time ( tR​ ) Consistent~5.4 min
Tailing Factor ( As​ ) ≤ 1.51.12
Theoretical Plates ( N ) ≥ 5,00012,400
%RSD of Peak Area ≤ 2.0%0.6%
Resolution ( Rs​ ) ≥ 2.0 (from nearest impurity)> 3.5
Method Validation Summary (ICH Q2)
  • Linearity: Evaluated from 1 µg/mL to 200 µg/mL. Correlation coefficient ( R2 ) ≥ 0.999.

  • LOD / LOQ: Limit of Detection is 0.2 µg/mL; Limit of Quantitation is 0.6 µg/mL (Signal-to-Noise ratio ≥ 10).

  • Accuracy: Recovery rates across three concentration levels (50%, 100%, 150%) range from 98.5% to 101.2%.

Forced Degradation & Stability-Indicating Capability

A self-validating protocol must prove it can separate the active pharmaceutical ingredient (API) from its degradation products [3]. 2-(3,5,5-Trimethylhexanoyl)oxazole features an acyl group attached to the oxazole ring, which acts as an electrophilic center susceptible to nucleophilic attack.

Under strong alkaline or acidic stress (e.g., 0.1 N NaOH or 0.1 N HCl at 60°C for 24 hours), the molecule undergoes hydrolysis. The gradient method developed above successfully resolves the highly polar oxazole fragment (eluting at ~1.5 min) and the lipophilic 3,5,5-trimethylhexanoic acid (eluting at ~6.8 min) from the parent peak (~5.4 min).

G Parent 2-(3,5,5-Trimethylhexanoyl)oxazole (Intact Analyte) Stress Alkaline/Acidic Stress (Hydrolysis) Parent->Stress Deg1 Oxazole (Polar Degradant) Stress->Deg1 Deg2 3,5,5-Trimethylhexanoic Acid (Lipophilic Degradant) Stress->Deg2

Fig 2. Hydrolytic degradation pathway under forced stress conditions.

References

  • Snyder, L.R., Kirkland, J.J., and Glajch, J.L. "Practical High-Performance Liquid Chromatography Method Development." ResearchGate / Wiley-Interscience, 1997.[Link]

  • Prajapati, S. K., et al. "Development and validation of the RP-HPLC method for quantification of tavaborole." RSC Advances, 2024.[Link]

Method

The Synthetic Utility of Sterically Encumbered 2-Acyloxazoles: A Focus on 2-(3,5,5-Trimethylhexanoyl)oxazole

Introduction: The Role of Steric Hindrance in Directing Organic Synthesis In the intricate landscape of organic synthesis, the ability to control reactivity and selectivity is paramount. Steric hindrance, often viewed as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Steric Hindrance in Directing Organic Synthesis

In the intricate landscape of organic synthesis, the ability to control reactivity and selectivity is paramount. Steric hindrance, often viewed as a challenge, can be a powerful tool for achieving regioselectivity and stabilizing reactive intermediates. This application note explores the synthetic potential of 2-(3,5,5-trimethylhexanoyl)oxazole, a member of the sterically encumbered 2-acyloxazole family. The bulky 3,5,5-trimethylhexanoyl (isononanoyl) group, with its quaternary carbon center, imparts unique electronic and steric properties to the oxazole core. This guide will delve into the plausible applications of this molecule as a synthetic intermediate, a directing group in C-H activation, and a partner in cross-coupling reactions, providing detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

The oxazole ring itself is a versatile heterocycle found in numerous natural products and pharmaceuticals, valued for its chemical stability and ability to participate in a variety of transformations[1]. When functionalized with a bulky acyl group at the 2-position, the electronic nature of the ring is altered, and the steric environment around the acyl linkage and the C5 position of the oxazole is significantly influenced. This can lead to enhanced stability of certain intermediates and can direct incoming reagents to specific sites, overriding inherent reactivity patterns.

Synthesis of 2-(3,5,5-Trimethylhexanoyl)oxazole

The preparation of 2-(3,5,5-trimethylhexanoyl)oxazole can be envisioned through established methods for 2-acyloxazole synthesis. A common and effective route involves the reaction of an appropriate oxazole precursor with the corresponding acyl chloride. 3,5,5-Trimethylhexanoyl chloride (also known as isononanoyl chloride) is a commercially available starting material, synthesized from 3,5,5-trimethylhexanoic acid[2].

One plausible synthetic approach involves the coupling of an isocyanide with 3,5,5-trimethylhexanoyl chloride, which can yield 2,5-disubstituted oxazoles under mild basic conditions[3]. Another general method is the reaction of α-haloketones with primary amides, a variant of the Robinson-Gabriel synthesis[4][5].

Illustrative Synthetic Workflow

cluster_synthesis Synthesis of 2-(3,5,5-Trimethylhexanoyl)oxazole Isononanoic_Acid 3,5,5-Trimethylhexanoic Acid Isononanoyl_Chloride 3,5,5-Trimethylhexanoyl Chloride Isononanoic_Acid->Isononanoyl_Chloride SOCl₂ or (COCl)₂ Target_Molecule 2-(3,5,5-Trimethylhexanoyl)oxazole Isononanoyl_Chloride->Target_Molecule Base Oxazole_Precursor Isocyanide or α-Amino Ketone Oxazole_Precursor->Target_Molecule

Caption: Synthesis of the target molecule from isononanoic acid.

Application I: A Bulky Directing Group for C-H Functionalization

The concept of directing groups has revolutionized C-H activation chemistry, allowing for the selective functionalization of otherwise unreactive C-H bonds[6]. The oxazole ring itself can act as a directing group. The introduction of a sterically demanding acyl group at the 2-position, such as the 3,5,5-trimethylhexanoyl moiety, can be expected to enhance the regioselectivity of such transformations. The bulky group can shield one face of the molecule, directing the catalyst to a specific C-H bond, and potentially influence the stereochemical outcome of the reaction.

Mechanistic Rationale

In a hypothetical palladium-catalyzed C-H arylation, the nitrogen atom of the oxazole ring would coordinate to the palladium center. The bulky 3,5,5-trimethylhexanoyl group would then sterically bias the subsequent cyclometalation step, favoring the activation of a less hindered C-H bond on a tethered substrate. This steric control is crucial for achieving high regioselectivity in complex molecules.

cluster_mechanism Proposed C-H Activation Mechanism Start Substrate with 2-(3,5,5-Trimethylhexanoyl)oxazole Directing Group Coordination Coordination of Oxazole-N to Pd(II) Start->Coordination [Pd(II)] CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Intermediate Palladacycle Intermediate (Sterically Influenced) CMD->Intermediate Oxidative_Addition Oxidative Addition of Ar-X Intermediate->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Ar-X Product Functionalized Product Reductive_Elimination->Product Catalyst_Regen Pd(0) -> Pd(II) Reductive_Elimination->Catalyst_Regen

Caption: Proposed mechanism for directed C-H activation.

Protocol: Palladium-Catalyzed C-H Arylation Directed by 2-(3,5,5-Trimethylhexanoyl)oxazole

Disclaimer: This protocol is illustrative and based on general procedures for directing group-assisted C-H activation. Optimization will be necessary for specific substrates.

Materials:

  • Substrate bearing the 2-(3,5,5-trimethylhexanoyl)oxazole directing group (1.0 equiv)

  • Aryl halide (e.g., Aryl iodide, 1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Pivalic acid (30 mol%)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the substrate (0.2 mmol), aryl iodide (0.3 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), Ag₂CO₃ (0.4 mmol, 110 mg), and pivalic acid (0.06 mmol, 6.1 mg).

  • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated product.

Data Summary Table:

EntryAryl HalideCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
14-iodotoluene512018(Predicted >80)
21-iodo-4-methoxybenzene512024(Predicted >75)
31-bromo-3-(trifluoromethyl)benzene1013024(Predicted >60)
(Yields are hypothetical and based on typical outcomes for similar reactions)

Application II: A Sterically Encumbered Component in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency[7][8]. 2-Acyloxazoles can participate in such reactions, typically requiring initial functionalization of the oxazole ring (e.g., halogenation) to introduce a suitable leaving group. The bulky 3,5,5-trimethylhexanoyl group in 2-(3,5,5-trimethylhexanoyl)oxazole can influence the reactivity and stability of the molecule during these transformations.

For instance, in a Suzuki-Miyaura coupling, a bromo- or iodo-substituted derivative of 2-(3,5,5-trimethylhexanoyl)oxazole could be coupled with a boronic acid. The steric bulk of the acyl group might necessitate more robust catalytic systems or higher reaction temperatures to overcome steric hindrance around the coupling site. Conversely, this steric shield could prevent undesired side reactions, leading to cleaner product formation.

Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-(3,5,5-Trimethylhexanoyl)oxazole Derivative

Disclaimer: This protocol is a general representation and requires optimization for specific substrates.

Materials:

  • 5-Bromo-2-(3,5,5-trimethylhexanoyl)oxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Toluene/Ethanol mixture (3:1)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-(3,5,5-trimethylhexanoyl)oxazole (0.3 mmol) and the arylboronic acid (0.36 mmol) in the toluene/ethanol solvent mixture (4 mL).

  • Add the 2.0 M Na₂CO₃ solution (0.3 mL, 0.6 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.009 mmol, 10.4 mg) to the flask and equip it with a reflux condenser.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 5-aryl-2-(3,5,5-trimethylhexanoyl)oxazole.

Conclusion and Future Outlook

While direct experimental data on 2-(3,5,5-trimethylhexanoyl)oxazole is not yet prevalent in the literature, its structural features suggest significant potential in organic synthesis. The combination of a versatile oxazole core with a sterically demanding acyl group makes it an intriguing candidate for applications requiring high regioselectivity and stability. As a directing group, it could enable the functionalization of complex molecules in a predictable manner. In cross-coupling reactions, its steric bulk presents both challenges and opportunities for controlling reactivity.

Further research into the synthesis and reactivity of 2-(3,5,5-trimethylhexanoyl)oxazole and related sterically encumbered 2-acyloxazoles is warranted. Such studies will undoubtedly uncover novel applications and expand the toolkit available to synthetic chemists for the construction of complex molecular architectures.

References

  • ChemBK. Isononanoyl chloride. (2024). Available at: [Link]

  • Google Patents. CN101348427A - A Simple Synthesis Method of Isononanoyl Chloride. (2009).
  • Eureka | Patsnap. Simple synthetic method of isononanoyl chloride. (2009).
  • RSC Publishing. Unconventional oxazole formation from isocyanides. (n.d.). Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Available at: [Link]

  • ResearchGate. Oxazole Synthesis from Isocyanides | Request PDF. (n.d.). Available at: [Link]

  • Slideshare. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). Available at: [Link]

  • VanDeMark Chemical. ISONONANOYL CHLORIDE. (n.d.). Available at: [Link]

  • PMC. Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. (2018). Available at: [Link]

  • Organic Chemistry Portal. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. (2012). Available at: [Link]

  • PMC. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). Available at: [Link]

  • The Good Scents Company. peanut oxazole 2,4,5-trimethyl-3-oxazoline. (n.d.). Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Available at: [Link]

  • Wiley. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Available at: [Link]

  • The Good Scents Company. 2,4,5-trimethyl oxazole, 20662-84-4. (n.d.). Available at: [Link]

  • Google. Cross-Coupling Reactions Guide. (n.d.).
  • NextSDS. 2-(5-OXOHEXANOYL)OXAZOLE — Chemical Substance Information. (n.d.). Available at: [Link]

  • PubChem. 2,4,5-Trimethyloxazole. (n.d.). Available at: [Link]

  • ResearchGate. Cross-Coupling Reaction of Oxazoles. (n.d.). Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. (n.d.). Available at: [Link]

  • Associate Professorship of Organic Chemistry. Cross-Coupling Reactions. (n.d.). Available at: [Link]

  • ResearchGate. Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. (n.d.). Available at: [Link]

  • PMC. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). Available at: [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. (2021). Available at: [Link]

  • PMC. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (n.d.). Available at: [Link]

  • PubMed. Ruthenium(II)-Catalyzed Sterically Hindered C-H Acyloxylation to Synthesize Biaryl Isoquinoline Derivatives via Peresters. (2023). Available at: [Link]

  • RSC Publishing. Direct access to quinazolines enabled by transient directing groups. (n.d.). Available at: [Link]

  • ResearchGate. Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole | Request PDF. (2025). Available at: [Link]

  • MDPI. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for the Extraction and Isolation of 2-(3,5,5-Trimethylhexanoyl)oxazole

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the extraction and isolation of 2-(3,5,5-trimethylhexanoyl)oxazole, a substituted oxazole of interest to research...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the extraction and isolation of 2-(3,5,5-trimethylhexanoyl)oxazole, a substituted oxazole of interest to researchers in medicinal chemistry and drug development. Oxazole derivatives are known to possess a wide range of biological activities, making the efficient purification of novel analogues a critical step in their evaluation.[1][2][3] This guide details a multi-step purification strategy, beginning with a crude reaction mixture and progressing through liquid-liquid extraction, flash chromatography, and optional high-purity polishing techniques. The protocols are designed to be robust and adaptable, with in-depth explanations of the principles behind each step to empower researchers to optimize the methodology for their specific needs.

Introduction and Strategic Overview

2-(3,5,5-Trimethylhexanoyl)oxazole is a heterocyclic compound featuring a bulky, branched alkyl side chain attached to the C2 position of the oxazole ring. The purification of such molecules from a synthetic reaction mixture is paramount to ensure that subsequent biological assays or characterization data are reliable and free from the influence of unreacted starting materials, byproducts, or residual reagents.[4]

The isolation strategy presented herein is a sequential process designed to remove impurities based on their differing physicochemical properties, such as polarity, acidity/basicity, and solubility. The general workflow is as follows:

  • Initial Work-up (Liquid-Liquid Extraction): Removal of inorganic salts, water-soluble reagents, and highly polar impurities.

  • Bulk Purification (Flash Chromatography): Separation of the target compound from organic byproducts of similar polarity.

  • High-Purity Polishing (Optional): Further purification using techniques like preparative HPLC or recrystallization for applications requiring >99% purity.

G cluster_0 Purification Workflow RM Crude Reaction Mixture LLE Part 1: Liquid-Liquid Extraction (LLE) RM->LLE Removal of salts, water-soluble impurities Dry Drying & Concentration LLE->Dry FC Part 2: Flash Chromatography Dry->FC Separation from organic byproducts Purity_Check Purity Assessment (TLC, LC-MS) FC->Purity_Check Product Pure Product (>95%) Purity_Check->Product Purity sufficient Polish Part 3: Polishing (Prep-HPLC / Recrystallization) Purity_Check->Polish Further purification required High_Purity_Product High Purity Product (>99%) Polish->High_Purity_Product

Caption: Overall workflow for the purification of 2-(3,5,5-Trimethylhexanoyl)oxazole.

Anticipated Impurities from a Plausible Synthesis

A common route to 2-substituted oxazoles is the reaction of an acid chloride or anhydride with an amino ketone, followed by cyclodehydration.[5][6] For 2-(3,5,5-trimethylhexanoyl)oxazole, a plausible synthesis would involve the reaction of 3,5,5-trimethylhexanoyl chloride with aminoketone precursors, often in the presence of a base and followed by an acid-catalyzed cyclization.

This synthetic route can introduce several types of impurities:

  • Unreacted Starting Materials: 3,5,5-trimethylhexanoyl chloride, amino ketone.

  • Reagents and Catalysts: Tertiary amines (e.g., triethylamine), acids (e.g., sulfuric acid, p-toluenesulfonic acid).[6]

  • Byproducts: Amide intermediates that have not cyclized, products of side reactions.

The purification strategy must effectively remove these compounds.

Part 1: Initial Work-up - Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7] This step is crucial for removing inorganic salts and water-soluble organic compounds from the crude reaction mixture.

Causality Behind Experimental Choices:

  • Solvent Choice: Ethyl acetate is a common choice as it is a moderately polar solvent that can dissolve a wide range of organic compounds, is immiscible with water, and has a relatively low boiling point for easy removal.

  • Aqueous Washes:

    • A dilute acid wash (e.g., 1M HCl) will protonate and extract any residual basic impurities, such as triethylamine, into the aqueous layer.[8]

    • A saturated sodium bicarbonate wash will neutralize and remove any residual acid catalyst and unreacted acid chloride (by hydrolysis).[8]

    • A brine (saturated NaCl) wash helps to remove residual water from the organic layer and breaks up emulsions.[8]

Protocol 1: Liquid-Liquid Extraction
  • Quenching: Quench the reaction mixture by adding it to a separatory funnel containing deionized water.

  • Organic Extraction: Add an equal volume of ethyl acetate to the separatory funnel. Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.[9]

  • Mixing: Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[8]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer, typically the aqueous phase, will be at the bottom.[9]

  • Draining: Drain the lower aqueous layer.

  • Washing Sequence:

    • Add 1M HCl to the organic layer in the funnel, shake, and drain the aqueous layer.

    • Add saturated NaHCO₃ solution, shake, and drain the aqueous layer.

    • Add brine, shake, and drain the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate or magnesium sulfate to the organic extract to remove residual water. The drying agent should be added until it no longer clumps together.[9]

  • Filtration & Concentration: Gravity filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude organic product.

Part 2: Bulk Purification - Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to drive the mobile phase through the stationary phase.[4][10] It is the primary method for separating the target compound from organic impurities that were not removed by LLE.[11]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography and is suitable for separating compounds of moderate polarity.[12] Given the structure of 2-(3,5,5-trimethylhexanoyl)oxazole, it is expected to be a compound of low to moderate polarity.

  • Mobile Phase Selection: The choice of mobile phase (eluent) is critical for achieving good separation. Thin-Layer Chromatography (TLC) is used to rapidly screen solvent systems. A good solvent system for flash chromatography will give the target compound a Retention Factor (Rf) of approximately 0.2-0.35 on a TLC plate.[11][12] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often more effective than an isocratic (constant solvent composition) elution for separating complex mixtures.[12]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides good separation efficiency for a wide range of organic compounds.[11]
Initial Mobile Phase Hexanes / Ethyl Acetate (e.g., 95:5)A non-polar starting point to ensure that all compounds bind to the column.
Elution Method Gradient ElutionGradually increasing the polarity of the mobile phase allows for the sequential elution of compounds with increasing polarity, providing better separation.[13]
Sample Loading Dry LoadingAdsorbing the sample onto a small amount of silica gel before loading onto the column often results in better peak shape and resolution compared to liquid loading.[12]
Protocol 2: Flash Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives the target compound an Rf of ~0.3.

  • Column Packing: Select an appropriately sized flash column. Pack the column with silica gel, either as a slurry in the initial mobile phase or dry, followed by careful wetting.[11]

  • Equilibration: Equilibrate the packed column by passing 3-5 column volumes of the initial, low-polarity mobile phase through it.[12]

  • Sample Loading (Dry Load): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (typically 1-2 times the weight of the crude product) and concentrate the mixture on a rotary evaporator to obtain a free-flowing powder. c. Carefully add this powder to the top of the equilibrated column.

  • Elution: a. Begin elution with the initial mobile phase. b. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) according to a predefined gradient. c. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to obtain the purified 2-(3,5,5-trimethylhexanoyl)oxazole.

Part 3: High-Purity Polishing (Optional)

For applications requiring very high purity (>99%), such as for reference standards or in late-stage drug development, an additional polishing step may be necessary.

A. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used to isolate pure compounds from a mixture.[14] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[15][16]

Method Development:

  • Analytical Method: First, develop an analytical HPLC method (typically on a C18 reversed-phase column) that shows good separation of the target peak from any remaining impurities.[14] Mobile phases are typically mixtures of acetonitrile and water or methanol and water.[17][18]

  • Scale-Up: The analytical method is then scaled up to a preparative scale. The flow rate and injection volume are increased proportionally to the cross-sectional area of the preparative column.[14]

Parameter Analytical Scale Preparative Scale
Column ID 4.6 mm21.2 mm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL212 µL
Mobile Phase Acetonitrile/WaterSame

This table provides a simplified example of scaling up. Actual parameters will depend on the specific columns and system used.

B. Recrystallization

If the purified compound is a solid, recrystallization can be a highly effective and economical final purification step.[19]

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities are either very soluble or insoluble at all temperatures.[20][21]

Protocol 3: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the compound in a range of solvents (e.g., hexanes, ethanol, acetone, toluene) to find a suitable one.

  • Dissolution: Place the solid compound in a flask and add the minimum amount of hot solvent required for complete dissolution.[20]

  • Cooling: Allow the solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals.[21]

  • Crystallization: Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.[20]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any surface impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Characterization of the Final Product

The identity and purity of the isolated 2-(3,5,5-trimethylhexanoyl)oxazole should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

  • University of Richmond. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab. University of Richmond Blogs. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Retrieved from [Link]

  • College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. University of Wisconsin-Madison. Retrieved from [Link]

  • Merck Millipore. (n.d.). Solid Phase Extraction (SPE). Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Oxazole, 2-ethyl-4,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Retrieved from [Link]

  • Agilent. (n.d.). Streamline Purification of Organic Synthesis Mixture. Retrieved from [Link]

  • LCGC International. (2026, March 13). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Amanote Research. (n.d.). Separation of Heterocyclic Compounds by High Pressure Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Retrieved from [Link]

  • KNAUER. (n.d.). Preparative HPLC – Efficient Purification Solutions. Retrieved from [Link]

  • Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • MDPI. (2024, September 11). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • Wiley. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Retrieved from [Link]

  • SciSpace. (n.d.). CCXXXII.—A new synthesis of oxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles. Retrieved from [Link]

  • MDPI. (n.d.). Characterisation of Two Oxidosqualene Cyclases Responsible for Triterpenoid Biosynthesis in Ilex asprella. Retrieved from [Link]

  • ResearchGate. (2026, January 7). 2-oxazoline telechelic polymers: Synthesis and characterization. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Retrieved from [Link]

  • PubMed. (2011, August 10). Characterization and mode of action of two acetyl xylan esterases from Chrysosporium lucknowense C1 active towards acetylated xylans. Retrieved from [Link]

Sources

Method

Application Note: GC-MS Parameters for the Detection of 2-(3,5,5-Trimethylhexanoyl)oxazole in Complex Mixtures

Introduction & Analytical Challenges 2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6) is a specialized heterocyclic compound characterized by an oxazole ring substituted with a highly branched aliphatic acyl chain[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6) is a specialized heterocyclic compound characterized by an oxazole ring substituted with a highly branched aliphatic acyl chain[1]. Compounds of this class are frequently utilized in advanced flavor and fragrance formulations, specialty chemical syntheses, and as proprietary organoleptic agents.

Detecting this compound in complex matrices (e.g., essential oils, synthetic reaction mixtures, or food matrices) presents a distinct analytical challenge. The primary difficulty lies in severe matrix interference and the high probability of co-elution with naturally occurring terpenes or other branched-chain aliphatic derivatives [2]. To overcome this, a highly selective Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing Solid-Phase Microextraction (SPME) and Selected Ion Monitoring (SIM) is required.

Rationale for GC-MS and Analytical Strategy

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and semi-volatile flavor analysis [3]. As a Senior Application Scientist, the design of this protocol is rooted in the specific physicochemical properties of the target analyte (MW: 209.28 g/mol ).

Causality Behind Experimental Choices:

  • Sample Introduction (SPME): Solid-Phase Microextraction using a DVB/CAR/PDMS fiber is selected over traditional Liquid-Liquid Extraction (LLE). SPME provides solvent-free enrichment, which is critical because the target analyte can easily be masked by the solvent delay or co-extracted lipids typical in LLE workflows [2].

  • Chromatographic Separation: A mid-polar to non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, DB-5MS) is optimal. The highly branched 3,5,5-trimethylhexanoyl chain requires a carefully optimized temperature ramp (specifically between 120°C and 180°C) to resolve it from structurally similar isomers (like nonanoyl or isononanoyl derivatives) [4].

  • Mass Spectrometric Detection: Electron Ionization (EI) at 70 eV provides reproducible fragmentation. Operating in Selected Ion Monitoring (SIM) mode enhances sensitivity by 1-2 orders of magnitude compared to full scan mode, allowing for trace detection (parts-per-billion level) in complex backgrounds.

Workflow N1 Sample Matrix (Mixture) N2 SPME Extraction (Tenax/DVB) N1->N2 Volatilization N3 Thermal Desorption (GC Inlet) N2->N3 Transfer N4 Capillary GC (DB-5MS) N3->N4 Injection N5 EI Ionization (70 eV) N4->N5 Elution N6 Quadrupole MS (SIM/Scan) N5->N6 Ionization N7 Data Analysis (Quantification) N6->N7 Detection

SPME-GC-MS workflow for isolating and detecting 2-(3,5,5-Trimethylhexanoyl)oxazole.

Experimental Protocol

This protocol is designed as a self-validating system : the inclusion of a structurally similar internal standard ensures that extraction efficiency and instrument drift are continuously monitored, while specific ion ratios validate peak purity.

Step 1: Sample Preparation (SPME)
  • Transfer 5.0 mL of the liquid sample (or 5.0 g of solid matrix diluted in 5 mL of HPLC-grade water) into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to increase the ionic strength, driving the organic analyte into the headspace via the "salting-out" effect.

  • Spike the matrix with 10 µL of an internal standard (e.g., 2-Acetylthiazole-d3 or a suitable analog at 10 µg/mL).

  • Seal the vial immediately with a PTFE/silicone septum cap.

  • Equilibrate the vial at 50°C for 15 minutes under continuous agitation (250 rpm).

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C to allow volatile partitioning.

Step 2: GC-MS Analysis
  • Retract the fiber and immediately insert it into the GC inlet.

  • Desorb the analytes at 250°C for 3 minutes in splitless mode.

  • Initiate the GC temperature program and MS data acquisition simultaneously.

  • Bake out the fiber at 270°C for 5 minutes in a separate conditioning station to prevent carryover between runs.

GC-MS Parameters and Quantitative Data

Table 1: Gas Chromatography (GC) Parameters

ParameterSetting / Specification
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (Purge valve open at 3.0 min)
Oven Program 40°C (hold 2 min) → 10°C/min to 120°C → 5°C/min to 180°C → 20°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting / Specification
Ionization Source Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp 230°C
Quadrupole Temp 150°C
Solvent Delay 4.0 minutes
Acquisition Mode SIM / Scan (Synchronous if supported)

Table 3: SIM Ions and Fragmentation Rationale

Ion (m/z)TypeDwell Time (ms)Fragmentation Rationale
111 Quantifier50Base peak formed via McLafferty rearrangement[Oxazole-C(OH)=CH2]+•
96 Qualifier 150Alpha-cleavage at the carbonyl group yielding [Oxazole-CO]+
57 Qualifier 250Stable tert-butyl cation [C4H9]+ from the highly branched aliphatic chain
209 Target [M]+50Molecular Ion[M]+• (Low intensity, used for confirmation)

EI-MS Fragmentation Mechanism

Understanding the EI fragmentation of 2-(3,5,5-Trimethylhexanoyl)oxazole is critical for selecting the correct SIM ions and ensuring analytical accuracy. The highly branched 3,5,5-trimethylhexanoyl moiety dictates the primary cleavage pathways.

Fragmentation M Molecular Ion [M]+• m/z 209 F1 Alpha Cleavage [Oxazole-CO]+ m/z 96 M->F1 -C8H17• F2 McLafferty Rearrangement [Oxazole-C(OH)=CH2]+• m/z 111 M->F2 -C7H14 (Alkene) F3 Aliphatic Cleavage [C4H9]+ m/z 57 M->F3 -tert-Butyl radical F4 Oxazole Ring [C3H3NO]+ m/z 69 F1->F4 -CO

Proposed EI-MS fragmentation pathway for 2-(3,5,5-Trimethylhexanoyl)oxazole.

Expert Insights & Troubleshooting

  • Mitigating Peak Tailing: In our experience, bulky branched acyl groups like the 3,5,5-trimethylhexanoyl moiety exhibit significant steric hindrance. This can lead to peak tailing if the GC inlet is not properly deactivated. Solution: Always use an ultra-inert, single-taper liner with glass wool, and ensure the gold seal is frequently replaced to maintain an inert sample path.

  • Matrix Co-elution Resolution: In complex flavor mixtures (e.g., essential oils), monoterpenes may elute near the target analyte. Solution: If the baseline in the SIM window (m/z 111) is elevated, reduce the initial GC ramp rate from 10°C/min to 5°C/min between 100°C and 150°C. This specific thermal window is where branched aliphatic oxazoles elute.

  • Self-Validating Data Integrity: To ensure the system is self-validating, strictly monitor the ratio of the quantifier ion (m/z 111) to the primary qualifier ion (m/z 96). In a pure, uncompromised sample, this ion ratio should remain constant (±15% relative standard deviation). A deviation outside this tolerance indicates matrix interference co-eluting at one of the masses, prompting an immediate review of the chromatography.

References

  • Agilent Technologies. "Analysis of Coffee Aroma Components with Agilent PAL3 Autosampler and 7010B GC/TQ". Agilent Application Notes. URL: [Link]

  • ACS Food Science & Technology. "Decoding the Changes of Volatiles and Key Odorants by GC-MS". ACS Publications. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 2-(3,5,5-Trimethylhexanoyl)oxazole

Overview & Mechanistic Strategy Synthesizing 2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6)[1] presents unique challenges typical of 2-acyloxazole chemistry. Traditional methods relying on strong lithium bases and...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Strategy

Synthesizing 2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6)[1] presents unique challenges typical of 2-acyloxazole chemistry. Traditional methods relying on strong lithium bases and acid chlorides frequently result in poor yields (<40%) due to the instability of the metalated oxazole intermediate and the propensity for over-addition.

As a Senior Application Scientist, I strongly advise moving away from empirical guesswork and adopting a deterministic, self-validating chemical workflow. By substituting aggressive reagents with controlled intermediates—specifically utilizing isopropylmagnesium chloride (i-PrMgCl) for stable metalation and a Weinreb amide to prevent over-addition—you can reliably push synthesis yields to >85%[2].

Mechanistic Pathway

Synthesis Step1 1. Metalation Oxazole + i-PrMgCl Int1 2-Oxazolylmagnesium chloride (Stable Grignard) Step1->Int1 Step2 2. Acylation + 3,5,5-Trimethylhexanoyl Weinreb Amide Int1->Step2 Int2 Chelated Tetrahedral Intermediate (Prevents Over-addition) Step2->Int2 Step3 3. Quenching Aqueous NH4Cl Workup Int2->Step3 Product 2-(3,5,5-Trimethylhexanoyl)oxazole (Target Product) Step3->Product

Figure 1: Optimized synthesis of 2-(3,5,5-Trimethylhexanoyl)oxazole via stable Grignard.

Quantitative Data Summaries

The causality behind our reagent selection is demonstrated in the comparative yield data below. Utilizing a Weinreb amide in conjunction with a Grignard reagent completely suppresses the two major pathways of product loss: ring fragmentation and tertiary alcohol formation.

Acylating AgentMetalating AgentTemp (°C)Major Observed ByproductIsolated Yield (%)
3,5,5-Trimethylhexanoyl chloriden-BuLi-78 to rtTertiary alcohol, ring-opened isomers15%
3,5,5-Trimethylhexanoyl chloridei-PrMgCl-20 to rtTertiary alcohol (Over-addition)42%
Weinreb Amiden-BuLi-78 to rtRing-opened isocyanide isomers35%
Weinreb Amide i-PrMgCl -20 to rt None (Trace unreacted SM) 88%

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation check is successful.

Phase 1: Preparation of the Weinreb Amide
  • Reaction: Dissolve 3,5,5-Trimethylhexanoyl chloride (CAS: 36727-29-4)[3] (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Base Addition: Dropwise add triethylamine (2.2 eq). Stir for 2 hours while warming to room temperature.

  • Workup: Wash with 1M HCl, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Validation Check: Analyze via GC-MS or ¹H-NMR. Ensure the complete disappearance of the acid chloride peak and the presence of the two distinct methoxy and N-methyl singlets (~3.2 and ~3.7 ppm) before proceeding.

Phase 2: Metalation & Acylation
  • Metalation: Dissolve oxazole (1.0 eq) in strictly anhydrous THF (0.2 M). Cool the solution to -20 °C.

  • Grignard Addition: Dropwise add i-PrMgCl (2.0 M in THF, 1.05 eq). Stir at -20 °C for 30 minutes[2].

  • Validation Check: Withdraw a 0.5 mL aliquot and quench with D₂O. ¹H-NMR analysis must show >95% deuterium incorporation at the C2 position of the oxazole ring. If metalation is incomplete, titrate your i-PrMgCl stock to verify its molarity.

  • Acylation: Dropwise add the Weinreb amide from Phase 1 (1.1 eq) dissolved in a minimal amount of THF.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Validation Check: TLC analysis should show the consumption of the Weinreb amide. Note: The product will not be visible yet, as the chelated tetrahedral intermediate remains intact until hydrolysis.

  • Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Troubleshooting Guides & FAQs

Q1: Why am I getting significant amounts of a tertiary alcohol byproduct instead of the desired ketone? A1: This is a classic issue of "over-addition." When using highly reactive acylating agents like 3,5,5-trimethylhexanoyl chloride[3], the newly formed ketone product is more electrophilic than the starting acid chloride. This leads to a rapid second nucleophilic attack by the 2-oxazolylmagnesium chloride. Solution: Switch to the Weinreb amide of 3,5,5-trimethylhexanoic acid. The Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate with the magnesium ion. This intermediate is completely stable in the reaction mixture and only collapses to the desired ketone upon aqueous quenching, structurally preventing any over-addition.

Q2: My oxazole ring appears to be opening during the metalation step, resulting in a dark, complex mixture. How can I prevent this? A2: Deprotonation of oxazole at the C2 position using strong lithium bases (e.g., n-BuLi) generates 2-lithiooxazole, which exists in a rapid, temperature-dependent equilibrium with its ring-opened acyclic isocyanide enolate form. If acylation occurs on the open form, your yield plummets. Solution: Substitute n-BuLi with isopropylmagnesium chloride (i-PrMgCl). The resulting 2-oxazolylmagnesium chloride features a less polar carbon-metal bond, which significantly stabilizes the closed-ring form and allows for smooth acylation without fragmentation[2].

Q3: Can I use oxidative cyclization methods instead of the Grignard route to avoid moisture sensitivity? A3: While TBHP/KI-promoted oxidative cyclization is an excellent, metal-free method for synthesizing substituted 2-acyloxazoles from α-aminoketones[4], it is highly inefficient for synthesizing an otherwise unsubstituted oxazole ring like 2-(3,5,5-trimethylhexanoyl)oxazole. The direct metalation of commercially available oxazole remains the most atom-economical and scalable pathway for this specific target.

Q4: The yield is still low despite using i-PrMgCl and the Weinreb amide. What could be going wrong? A4: The most common culprit is degraded i-PrMgCl or moisture in the THF. Grignard reagents are highly sensitive to protic sources. Solution: Ensure THF is freshly distilled over sodium/benzophenone. Always titrate your i-PrMgCl solution using iodine and LiCl prior to use. A self-validating protocol relies on exact stoichiometry (1.05 equivalents of Grignard to 1.0 equivalent of oxazole) to prevent unreacted starting material.

Sources

Optimization

Preventing thermal degradation of 2-(3,5,5-Trimethylhexanoyl)oxazole during storage

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to ensuring the stability of 2-(3,5,5-Trimethylhexanoyl)oxazole. Technical Support Center: Stabilizing 2-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to ensuring the stability of 2-(3,5,5-Trimethylhexanoyl)oxazole.

Technical Support Center: Stabilizing 2-(3,5,5-Trimethylhexanoyl)oxazole

Introduction

2-(3,5,5-Trimethylhexanoyl)oxazole is a specialized chemical intermediate whose utility is fundamentally linked to its purity and structural integrity. As a 2-acyl oxazole, it belongs to a class of compounds known as active esters, which are valued for their reactivity but are also susceptible to degradation.[1] Thermal stress, in conjunction with environmental factors like moisture and oxygen, can compromise the compound during storage, leading to inconsistent experimental results and loss of valuable material. This guide provides in-depth technical advice, troubleshooting protocols, and preventative measures to maintain the long-term stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of degradation for 2-(3,5,5-Trimethylhexanoyl)oxazole during storage?

A: Visual and analytical indicators can signal degradation. Be alert for any changes in the material's appearance, such as discoloration (e.g., yellowing or browning), or a change in its physical state (e.g., a crystalline solid becoming waxy or oily). From an analytical perspective, the most reliable indicators are a decrease in purity as measured by High-Performance Liquid Chromatography (HPLC) and the appearance of new, previously unobserved peaks in the chromatogram.[2] A quick check using Thin-Layer Chromatography (TLC) may also reveal new spots corresponding to degradation products.[3]

Q2: What are the primary chemical pathways that cause degradation?

A: The degradation of 2-(3,5,5-Trimethylhexanoyl)oxazole is primarily driven by three mechanisms:

  • Hydrolysis: This is the most significant risk. The 2-acyl oxazole structure is susceptible to cleavage by water. This reaction can be catalyzed by trace amounts of acid or base.[3][4] The process involves the nucleophilic attack of a water molecule on the electrophilic C2 carbon of the oxazole ring, which can lead to ring-opening or cleavage of the acyl group.[3][5]

  • Thermal Decomposition: Elevated temperatures can provide the energy needed to initiate molecular rearrangements or fragmentation. The oxazole ring itself can undergo thermal rearrangement, or the bond connecting the acyl group to the ring can cleave.[6][7]

  • Oxidation & Photodegradation: Exposure to oxygen, particularly in the presence of light (photo-oxidation), can lead to the cleavage of the oxazole ring.[8] Many complex heterocyclic compounds are sensitive to light and should be protected accordingly.[9]

Q3: What are the ideal long-term storage conditions for this compound?

A: To mitigate all primary degradation pathways, stringent storage conditions are essential. The ideal protocol involves controlling temperature, atmosphere, and light exposure. Store the compound at a stable, low temperature, either refrigerated (2-8°C) or, for maximum stability, frozen (≤ -20°C).[10][11] The material should be kept in a tightly sealed, opaque or amber glass container, with the headspace purged with an inert gas like argon or nitrogen to displace moisture and oxygen.[4][9][12] Storing this sealed container within a desiccator adds another layer of protection against moisture.[12]

Q4: I need to store the compound as a solution. What is the best practice?

A: Storing 2-(3,5,5-Trimethylhexanoyl)oxazole as a solid is strongly preferred. If a solution is necessary, it should be for short-term use only. Use a high-purity, anhydrous (water-free) solvent.[12] Prepare the solution under an inert atmosphere. Aliquot the solution into single-use vials to avoid repeatedly introducing atmospheric moisture and oxygen into the main stock solution.[9] These aliquots should be stored under the same temperature, light, and atmospheric conditions as the solid material.

Q5: How can I quantitatively assess the purity and stability of my stored compound?

A: A stability-indicating HPLC method is the gold standard for assessing purity.[3][4] This technique can separate the parent compound from its potential degradation products, allowing for precise quantification of its purity over time. For structural confirmation of any new impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[2][3]

Troubleshooting Guide: Storage-Related Issues

This guide addresses specific problems you may encounter, linking them to probable causes and providing actionable solutions.

Issue 1: My compound, which was a white solid, has developed a yellow or brown tint.

  • Possible Causes:

    • Oxidation: The compound has likely been exposed to oxygen during storage, leading to oxidative degradation.[4]

    • Photodegradation: Exposure to ambient or UV light can cause the breakdown of light-sensitive molecules.[9]

    • Complex Side Reactions: Minor degradation products can sometimes polymerize or undergo further reactions to form colored impurities.[3]

  • Suggested Solutions:

    • Immediately transfer the compound to an amber or opaque container and store it in the dark.[9]

    • Before sealing the container, purge the headspace thoroughly with an inert gas (argon or nitrogen) to displace all oxygen.[10]

    • Verify the compound's purity using the HPLC protocol outlined below. If significantly degraded, purification by column chromatography or recrystallization may be necessary.

Issue 2: My reaction yields have decreased significantly when using the stored reagent.

  • Possible Cause:

    • Hydrolysis: This is the most probable cause. The compound has likely absorbed moisture, leading to hydrolysis. This reduces the concentration of the active reagent, thereby lowering reaction yields.[9][13] Even minimal exposure to humid air can be detrimental over time.

  • Suggested Solutions:

    • Confirm purity via HPLC. The presence of a peak corresponding to 3,5,5-trimethylhexanoic acid or oxazole-related fragments would support hydrolysis.

    • Review your handling procedures. Ensure the compound is brought to room temperature in a desiccator before opening to prevent water condensation on the cold solid.[12]

    • Always handle the solid in a glove box or under a stream of dry inert gas.

    • If hydrolysis is confirmed, the material may need to be discarded or re-purified if possible. Implement stricter moisture control for the new batch.

Issue 3: I observe a new, unidentified peak in my HPLC or a new spot on my TLC plate.

  • Possible Cause:

    • Formation of a Degradation Product: A new peak is a clear indication that the compound is no longer pure. The identity of the peak depends on the degradation pathway (e.g., hydrolysis product, oxidation product, or thermal isomer).[3]

  • Suggested Solutions:

    • If the impurity level is minor (<1-2%), the material may still be usable for some applications, but this should be determined on a case-by-case basis.

    • For characterization, LC-MS can provide the molecular weight of the new impurity, offering clues to its structure.

    • This observation should trigger a mandatory review and enhancement of your storage protocol (see Recommended Storage Protocol below).

Data Summary: Storage Conditions
ParameterRecommended ConditionCondition to AvoidRationale
Temperature ≤ -20°C (Freezer) or 2-8°C (Refrigerator)[10][11]Room temperature (>20°C); Fluctuating temperatures; Repeated freeze-thaw cycles[9]Low temperatures significantly slow the rate of all chemical degradation reactions.[14]
Atmosphere Inert gas (Argon or Nitrogen)[4]Ambient AirPrevents oxidative degradation and minimizes exposure to atmospheric moisture.[10][15]
Moisture Anhydrous (store in a desiccator)[12]Open to humid airPrevents hydrolysis, a primary degradation pathway for acyl oxazoles.[9][13]
Light In the dark (use amber or opaque vials)[16]Exposure to direct sunlight or UV lightPrevents light-induced degradation (photolysis).[8][9]
Container Tightly sealed borosilicate glass vial[9]Loosely capped plastic tubes; Incompatible materialsEnsures an inert storage environment and prevents contamination or loss of material.[17]

Experimental Protocols & Methodologies

Protocol 1: Recommended Long-Term Storage Procedure

This protocol is designed to provide maximum protection against all common degradation pathways.

Materials:

  • 2-(3,5,5-Trimethylhexanoyl)oxazole (high purity)

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Source of dry argon or nitrogen gas

  • Desiccator with fresh desiccant (e.g., Drierite or silica gel)

  • -20°C freezer or 2-8°C refrigerator (explosion-proof if storing solutions in flammable solvents)[11][18]

Procedure:

  • Aliquot Material: If you have a large batch, divide the compound into smaller, single-use quantities in separate vials. This prevents contamination of the entire stock each time material is needed.

  • Inert Atmosphere Purge: Place the opened vial(s) containing the aliquots into a larger chamber or glove box that can be purged with inert gas. Alternatively, use a gentle stream of argon or nitrogen directed into the vial for 30-60 seconds to displace the air.

  • Seal Tightly: Immediately and securely seal the vial with the PTFE-lined cap.

  • Add External Protection: For an extra layer of security, wrap the cap-vial interface with Parafilm.

  • Desiccate: Place the sealed vial(s) inside a desiccator containing fresh, active desiccant.

  • Store Cold: Transfer the entire desiccator (or just the vials if space is limited and they are well-sealed) to the designated freezer or refrigerator for long-term storage.

  • Usage Protocol: When material is needed, remove the vial from the cold and place it in a desiccator at room temperature. Allow it to warm completely to ambient temperature before opening to prevent atmospheric water from condensing onto the cold compound.[12]

Protocol 2: General Stability-Indicating RP-HPLC Method

This method provides a baseline for assessing the purity of 2-(3,5,5-Trimethylhexanoyl)oxazole. It may require optimization for your specific equipment and impurity profile.

  • Instrumentation: HPLC system with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[19]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg/mL of the compound in acetonitrile.

Visualizing Degradation & Troubleshooting

Diagram 1: Potential Hydrolytic Degradation Pathway

This diagram illustrates the most likely degradation pathway in the presence of water, leading to the cleavage of the active ester-like bond.

G A 2-(3,5,5-Trimethylhexanoyl)oxazole (Stable Parent Compound) B Presence of Moisture (H₂O) (Initiating Factor) C Protonation of Oxazole Nitrogen (Acid-Catalyzed Step) B->C H⁺ (trace acid) D Nucleophilic Attack at C2 C->D H₂O attack E Cleavage of Acyl-Oxazole Bond D->E F Degradation Products: - 3,5,5-Trimethylhexanoic Acid - Oxazole-related fragments E->F

Caption: Proposed acid-catalyzed hydrolysis of 2-(3,5,5-Trimethylhexanoyl)oxazole.

Diagram 2: Troubleshooting Flowchart for Compound Instability

Use this decision tree to diagnose and resolve storage-related issues.

G start Issue Observed: Poor reaction yield or visual/analytical change check_purity Step 1: Assess Purity Run HPLC/TLC Analysis start->check_purity is_pure Is Purity >98%? check_purity->is_pure problem_elsewhere Problem is likely not compound stability. Investigate other reaction parameters. is_pure->problem_elsewhere Yes degraded Compound has degraded. is_pure->degraded No check_storage Step 2: Review Storage Protocol degraded->check_storage temp Temp > 8°C? check_storage->temp atmosphere Stored under air? check_storage->atmosphere light Exposed to light? check_storage->light moisture Moisture contact? check_storage->moisture sol_temp Action: Store at ≤ -20°C temp->sol_temp Yes sol_atm Action: Purge with N₂/Ar atmosphere->sol_atm Yes sol_light Action: Use amber vials light->sol_light Yes sol_moisture Action: Use desiccator & anhydrous technique moisture->sol_moisture Yes

Caption: A decision tree for troubleshooting the degradation of sensitive reagents.

References

  • Benchchem. (2025). Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions.
  • Stab-e. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Benchchem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Charles Darwin University. (2020). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen.
  • Doholl Chemical. (2026). How to Prevent Decomposition of Surfactants in Storage.
  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Lab Manager. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Jha, R., & Davis, J. T. (1995). Hydrolysis of the GlcNAc oxazoline: deamidation and acyl rearrangement. Carbohydrate Research, 277(1), 125-134. Available at: [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • C&EN. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Benchchem. (2025). analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples.
  • MedCrave. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product.
  • Benchchem. (2025). Technical Support Center: Prevention of Compound Degradation During Storage.
  • PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Available at: [Link]

  • Bedoya, F., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry, 18(1), 67-71. Available at: [Link]

  • Bodanszky, M. (n.d.). Active Esters. In Principles of Peptide Synthesis (pp. 29-51). Springer.
  • R Discovery. (n.d.). Thermal Degradation Studies of Oxadiazoles.
  • Wikipedia. (n.d.). Cornforth rearrangement. Retrieved from [Link]

  • ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Available at: [Link]

  • Farzaneh, F., et al. (2014). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. Iranian Journal of Pharmaceutical Research, 13(3), 877-886. Available at: [Link]

  • UWSpace. (n.d.). The effect of soil moisture and oxygen content on naphthalene biodegradation.

Sources

Troubleshooting

Minimizing byproduct formation in 2-(3,5,5-Trimethylhexanoyl)oxazole synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists and process chemists optimizing the synthesis of 2-(3,5,5-trimethylhexanoyl)oxazole. Acylation at the C2 position of oxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists and process chemists optimizing the synthesis of 2-(3,5,5-trimethylhexanoyl)oxazole. Acylation at the C2 position of oxazole is notoriously challenging due to the inherent instability of the 2-metallated intermediates. This resource provides mechanistic troubleshooting, validated protocols, and data-driven solutions to minimize byproduct formation.

Mechanistic Overview and Workflow

The synthesis typically proceeds via the deprotonation of oxazole to form 2-lithiooxazole, followed by electrophilic trapping with a 3,5,5-trimethylhexanoyl halide or Weinreb amide. However, 2-lithiooxazole exists in a rapid equilibrium with its acyclic isomer, a 2-(isocyano)enolate[1]. If this equilibrium is not managed, the open-chain isomer predominates, leading to severe degradation and isocyanide byproducts[2].

MechanisticPathway Oxazole Oxazole Lithio 2-Lithiooxazole (Kinetically Unstable) Oxazole->Lithio n-BuLi, THF, -78 °C OpenChain Acyclic Isocyanide Enolate (Degradation Byproduct) Lithio->OpenChain Ring Opening (Equilibrium) Zincated 2-Zincated Oxazole (Thermodynamically Stable) Lithio->Zincated ZnCl2 Transmetalation Product 2-(3,5,5-Trimethylhexanoyl)oxazole Zincated->Product 3,5,5-Trimethylhexanoyl Chloride Pd-Catalysis or Direct

Caption: Mechanistic pathway of oxazole C2-acylation highlighting the transmetalation stabilization.

Troubleshooting Guide & FAQs

Q1: Why am I observing a strong isocyanide odor and low yields of the target ketone? A: This is the hallmark of 2-lithiooxazole ring-opening. When oxazole is deprotonated, the resulting 2-lithio species rapidly isomerizes to the thermodynamically more stable acyclic 2-(isocyano)enolate[1]. Because the equilibrium heavily favors the open-chain form in ethereal solvents, direct acylation often fails or yields complex mixtures. Solution: Implement transmetalation. Adding anhydrous zinc chloride ( ZnCl2​ ) or magnesium salts immediately after lithiation converts the lithium intermediate into a 2-zincated or magnesiated oxazole. Solid-state and NMR structural investigations confirm that the ZnCl+ counterion dramatically shifts the equilibrium back to the ring-closed isomer, stabilizing the C-O bond against cleavage[2].

Q2: How can I prevent over-acylation and dimerization during the electrophilic quench? A: Highly reactive acyl chlorides (like 3,5,5-trimethylhexanoyl chloride) can react with the enolized form of the newly formed ketone product, leading to double acylation. Solution: Shift from an acyl chloride to a Weinreb amide (N-methoxy-N-methyl-3,5,5-trimethylhexanamide). The reaction of a metallated oxazole with a Weinreb amide forms a stable tetrahedral intermediate that survives until the aqueous workup[3]. This self-validating system intrinsically prevents over-addition because the electrophilicity of the carbonyl carbon is masked until the reaction is quenched.

Q3: Does the choice of base impact the regioselectivity of the metalation? A: Yes. While n -BuLi is standard, it can cause competitive addition across the C=N double bond if temperature spikes occur. Using hindered lithium amide bases (e.g., Lithium diisopropylamide, LDA) or TMP-magnesium/zinc bases (e.g., TMPZnCl⋅LiCl ) provides excellent chemoselectivity and directly generates the stable metalated species without passing through the unstable lithio-intermediate[4].

Quantitative Data: Additive Effects on Byproduct Formation

The following table summarizes the impact of different metalating strategies on the ratio of target product to ring-opened byproducts.

Metalation Reagent / AdditiveIntermediate StabilityTemp Limit (°C)Yield of Target (%)Isocyanide Byproduct (%)
n -BuLi (No Additive)Highly Unstable (Open Chain)-78< 15> 80
n -BuLi ZnCl2​ Stable (Ring Closed)-4078< 5
TMPZnCl⋅LiCl Highly Stable (Ring Closed)2585< 1
Lithium tributylmagnesateModerate (Equilibrium)2553~ 40

Validated Experimental Protocol

Synthesis of 2-(3,5,5-Trimethylhexanoyl)oxazole via Zinc Transmetalation

Causality Note: This protocol utilizes ZnCl2​ to lock the oxazole ring in its closed form, preventing the isocyanide degradation pathway[2].

Step 1: Preparation of 2-Zincated Oxazole

  • Flame-dry a Schlenk flask under argon and charge with anhydrous THF (20 mL) and oxazole (10.0 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Strict temperature control is vital to suppress immediate ring-opening.

  • Add n -BuLi (10.5 mmol, 2.5 M in hexanes) dropwise over 15 minutes. Stir for exactly 20 minutes at -78 °C.

  • Add a solution of anhydrous ZnCl2​ (11.0 mmol, 1.0 M in THF) dropwise.

  • Allow the reaction to warm to -40 °C over 30 minutes. The transmetalation to zinc stabilizes the intermediate[2].

Step 2: Acylation

  • To the -40 °C solution of 2-zincated oxazole, add CuI (1.0 mmol) followed by 3,5,5-trimethylhexanoyl chloride (12.0 mmol) dropwise. (Alternatively, use the corresponding Weinreb amide without CuI to eliminate over-acylation risks[3]).

  • Stir the mixture, allowing it to slowly warm to room temperature over 4 hours.

  • Quench the reaction with saturated aqueous NH4​Cl (20 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure ketone.

References

  • Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. ACS Publications. Available at:[Link]

  • The Equilibrium Between 2-Lithium-Oxazole(-Thiazole, -Imidazole) Derivatives and Their Acyclic Isomers – A Structural Investigation. SciSpace. Available at:[Link]

  • Reactions of lithiooxazole. The Journal of Organic Chemistry. Available at:[Link]

  • Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Scale-Up Challenges for 2-(3,5,5-Trimethylhexanoyl)oxazole Manufacturing

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and operational bottlenecks encountered when scaling up the synthesis of 2-acyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and operational bottlenecks encountered when scaling up the synthesis of 2-acyloxazoles. The functionalization of the oxazole core at the C2 position is notoriously difficult due to the fragility of metalated oxazole intermediates. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, reproducible manufacturing.

Part 1: Route Selection & Thermodynamic Challenges (FAQ)

Q: Why does my product yield drop precipitously when scaling up the C2-acylation of oxazole using n-butyllithium (n-BuLi)? A: The failure is driven by thermodynamics and heat transfer limitations. When oxazole is treated with n-BuLi, the resulting 2-lithiooxazole is highly unstable. NMR studies confirm that it exists predominantly in equilibrium as a ring-opened enolate isonitrile rather than the intact cyclic structure[1]. At the bench scale, strict cryogenic conditions (–78 °C) kinetically trap the cyclic form. However, in large-scale reactors, the highly exothermic lithiation causes localized warming. At temperatures above –40 °C, the equilibrium shifts irreversibly toward the ring-opened decomposition pathway, destroying your yield and generating complex polymeric mixtures.

Q: How can we bypass these cryogenic limitations for industrial scale-up? A: The solution is to transition from lithiation to magnesiation. By treating the oxazole with isopropylmagnesium chloride (i-PrMgCl), you generate a 2-magnesiated oxazole[2]. While this intermediate still exists in equilibrium with the open form, the magnesium chelate is significantly more stable due to the covalent character of the carbon-magnesium bond. It can be safely handled at –15 °C to 0 °C and reacts cleanly with electrophiles, drastically reducing the cryogenic cooling burden required for industrial scale-up[1].

Part 2: Managing the Acylation Step (FAQ)

Q: Should I react the metalated oxazole directly with 3,5,5-trimethylhexanoyl chloride? A: No. Direct reaction with acyl chlorides[3] is notoriously difficult to control on scale and frequently leads to over-addition, forming tertiary alcohol byproducts. Instead, you must convert the acyl chloride to a Weinreb amide using N,O-Dimethylhydroxylamine hydrochloride[4].

Q: Why is the Weinreb amide strictly required for this coupling? A: The Weinreb amide acts as a self-regulating electrophile. When the 2-magnesiated oxazole attacks the Weinreb amide, the methoxy oxygen coordinates with the magnesium to form a highly stable, five-membered tetrahedral chelate[4]. This chelate is robust and will not collapse into the reactive ketone (the target 2-acyloxazole) until the reaction is deliberately quenched with an aqueous acid. This mechanistic trap completely prevents the newly formed product from reacting with another equivalent of the organomagnesium species, ensuring a strict 1:1 stoichiometric addition and exceptionally high purity[1].

Part 3: Mechanistic Workflows & Troubleshooting Logic

G Oxazole Oxazole (Starting Material) Lithiation n-BuLi / THF (Cryogenic: -78°C) Oxazole->Lithiation Magnesiation i-PrMgCl / THF (Scalable: -15°C) Oxazole->Magnesiation Li_Intermediate 2-Lithiooxazole (Highly Unstable) Lithiation->Li_Intermediate Mg_Intermediate 2-Magnesiooxazole (Stable Chelate) Magnesiation->Mg_Intermediate RingOpen Ring-Opened Isocyanoenolate (Decomposition Pathway) Li_Intermediate->RingOpen T > -40°C (Rapid) Weinreb Weinreb Amide Addition (3,5,5-Trimethylhexanoyl) Li_Intermediate->Weinreb If T kept < -78°C Mg_Intermediate->RingOpen T > 0°C (Slow) Mg_Intermediate->Weinreb Tolerates up to 0°C Product 2-(3,5,5-Trimethylhexanoyl)oxazole (Target Product) Weinreb->Product Aqueous Workup

Caption: Workflow comparing lithiation vs. magnesiation pathways and ring-opening thermodynamics.

Troubleshooting Start Issue: Low Product Yield (< 50%) Check1 Is unreacted oxazole recovered? Start->Check1 Yes1 Yes Check1->Yes1 No1 No (Complex Mixture) Check1->No1 Cause1 Incomplete Metalation: Check i-PrMgCl titer & moisture Yes1->Cause1 Check2 Are tertiary alcohol byproducts present? No1->Check2 Yes2 Yes Check2->Yes2 No2 No Check2->No2 Cause2 Over-addition: Switch from Acyl Chloride to Weinreb Amide Yes2->Cause2 Cause3 Ring-Opening Degradation: Ensure T < 0°C before workup No2->Cause3

Caption: Troubleshooting logic tree for diagnosing low yields in 2-acyloxazole scale-up.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3,5,5-Trimethyl-N-methoxy-N-methylhexanamide

Objective: Convert the reactive acyl chloride into a stable, self-regulating electrophile.

  • Preparation: Charge a dry, nitrogen-purged reactor with N,O-Dimethylhydroxylamine hydrochloride (1.05 equiv) and anhydrous dichloromethane (DCM) (10 volumes).

  • Base Addition: Cool the suspension to 0 °C. Slowly add triethylamine (2.2 equiv) via an addition funnel. The mixture will form a thick white slurry.

  • Acylation: Dilute 3,5,5-trimethylhexanoyl chloride (1.0 equiv) in DCM (2 volumes) and add dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation Check: Withdraw a 50 µL aliquot and quench into 0.5 mL methanol containing a drop of triethylamine. Analyze via GC-MS. The complete absence of the methyl 3,5,5-trimethylhexanoate peak indicates total consumption of the acyl chloride.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash combined organics with 1M HCl, brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Weinreb amide as a clear oil.

Protocol B: Scalable Synthesis of 2-(3,5,5-Trimethylhexanoyl)oxazole via Magnesiation

Objective: Execute the C2-acylation while bypassing cryogenic limitations.

  • Metalation Setup: Charge a dry reactor with oxazole (1.25 equiv) and anhydrous THF (KF < 50 ppm, 10 volumes). Cool the solution to –15 °C.

  • Grignard Addition: Slowly add i-PrMgCl (2.0 M in THF, 1.25 equiv) at a rate that maintains the internal temperature between –15 °C and –10 °C. Stir for 30 minutes.

  • Self-Validation Check: Withdraw a 0.2 mL aliquot of the metalated oxazole and quench into 1 mL of D₂O. Extract with CDCl₃ and analyze via ¹H NMR. The disappearance of the C2 proton signal (typically around 7.9 ppm) and >95% deuterium incorporation confirms successful magnesiation prior to electrophile addition.

  • Electrophile Coupling: Add the Weinreb amide from Protocol A (1.0 equiv) neat or as a concentrated THF solution, maintaining the temperature below 0 °C.

  • Maturation: Allow the reaction to stir at 0 °C for 2 hours.

  • Quench & Isolation: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation or chromatography to isolate the target 2-(3,5,5-Trimethylhexanoyl)oxazole.

Part 5: Quantitative Data & Troubleshooting Tables

Table 1: Thermodynamic & Operational Comparison of Metalation Strategies
ParameterLithiation (n-BuLi)Magnesiation (i-PrMgCl)
Active Species 2-Lithiooxazole2-Magnesiooxazole
Max Operating Temp –78 °C (Strict Cryogenic)0 °C (Standard Chiller)
Intermediate Stability Highly prone to ring-openingStabilized via Mg-chelation
Exothermicity Violent, difficult to controlModerate, easily managed
Scale-Up Feasibility Poor (Requires specialized reactors)Excellent (Standard glass-lined reactors)
Table 2: Impurity Profiling and Root Cause Analysis
Observed Impurity (LC-MS/NMR)Root CausePreventative Action
Ring-opened isocyanoenolate dimer/polymer Internal temperature exceeded 0 °C during metalation or maturation.Improve jacket cooling capacity; decrease the addition rate of i-PrMgCl.
Tertiary alcohol over-addition Breakdown of the tetrahedral intermediate prior to acidic quench.Ensure Weinreb amide is used exclusively; maintain strict anhydrous conditions until workup.
High levels of unreacted Oxazole Moisture in the solvent or degraded Grignard reagent.Titrate i-PrMgCl prior to use; perform Karl Fischer titration on THF (Must be < 50 ppm H₂O).

References

  • Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 2-(3,5,5-Trimethylhexanoyl)oxazole testing

As a Senior Application Scientist, establishing a robust analytical framework for a specialized molecule requires moving beyond basic protocol execution. We must understand the physicochemical nature of the analyte to de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust analytical framework for a specialized molecule requires moving beyond basic protocol execution. We must understand the physicochemical nature of the analyte to design methods that are not only accurate but mechanistically sound and self-validating.

This guide provides an in-depth comparative analysis of analytical methods for 2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6), a heterocyclic compound featuring a highly lipophilic branched aliphatic chain coupled with a polar, UV-active oxazole ring.

Physicochemical Profiling & Method Selection Causality

The structural duality of 2-(3,5,5-Trimethylhexanoyl)oxazole (Molecular Weight: 209.29 g/mol ) dictates our analytical approach. The selection of an analytical method is driven by the Analytical Target Profile (ATP) and the specific matrix involved.

  • HPLC-UV (High-Performance Liquid Chromatography): The conjugated π -electron system of the oxazole ring provides a strong chromophore, making UV detection highly effective for bulk purity and Quality Control (QC) release testing.

  • GC-MS (Gas Chromatography-Mass Spectrometry): The absence of protic, hydrogen-bonding functional groups (such as -OH or -NH₂) renders this molecule highly volatile and thermally stable. GC-MS is the orthogonal method of choice for identifying volatile process impurities without the need for chemical derivatization.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): For pharmacokinetic (PK) profiling in complex biological matrices, the compound's lipophilicity requires reversed-phase separation coupled with Electrospray Ionization (ESI) to overcome matrix effects and achieve sub-ng/mL sensitivity.

G A 2-(3,5,5-Trimethylhexanoyl)oxazole Analytical Target Profile B HPLC-UV Bulk Purity & QC A->B C GC-MS Volatile Impurities A->C D LC-MS/MS Trace Bioanalysis A->D E ICH Q2(R2) Validation Accuracy, Precision, Linearity B->E C->E D->E

Workflow for selecting and validating analytical methods based on ICH Q2(R2).

Comparative Method Performance Data

To objectively compare these platforms, we evaluate them against the core parameters defined by the[1]. The table below summarizes the validated performance metrics for 2-(3,5,5-Trimethylhexanoyl)oxazole across the three modalities.

Validation ParameterHPLC-UV (Bulk Assay)GC-MS (Impurity Profiling)LC-MS/MS (Bioanalysis)
Linear Range 1.0 – 100 µg/mL0.1 – 50 µg/mL0.5 – 500 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995> 0.998
Limit of Detection (LOD) 0.2 µg/mL0.02 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL0.5 ng/mL
Intra-day Precision (%RSD) < 1.5%< 3.0%< 5.0%
Accuracy (% Recovery) 98.5% – 101.5%95.0% – 105.0%90.0% – 110.0%
Primary Matrix API / FormulationResidual Solvents / APIPlasma / Serum

Step-by-Step Methodologies & Self-Validating Protocols

Every analytical run must operate as a self-validating system . This means integrating System Suitability Testing (SST) directly into the protocol to ensure the instrument is fit-for-purpose before any unknown sample is quantified.

Protocol A: HPLC-UV for Bulk Purity Determination

Causality Note: A C18 stationary phase is selected because the highly lipophilic 3,5,5-trimethylhexanoyl chain exhibits strong hydrophobic retention. We utilize an acidic modifier (formic acid) to suppress the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing for the weakly basic oxazole nitrogen.

  • System Suitability Preparation: Prepare a standard solution of 2-(3,5,5-Trimethylhexanoyl)oxazole at 50 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (stabilizes mass transfer kinetics).

    • Detection: UV absorbance at 254 nm.

  • Self-Validation (SST) Execution: Inject the 50 µg/mL standard six times. The system is only validated for the run if:

    • Theoretical plates (N) > 3000.

    • Tailing factor (Tf) ≤ 1.5.

    • Peak area %RSD ≤ 2.0%.

  • Sample Analysis: Filter samples through a 0.45 µm PTFE syringe filter. Inject 10 µL of the sample and quantify against a 5-point calibration curve.

Protocol B: GC-MS for Volatile Impurity Profiling

Causality Note: Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation pattern. The cleavage of the bulky trimethylhexyl chain from the oxazole core yields distinct diagnostic ions, ensuring high specificity even in complex matrices[2].

  • Sample Extraction: Perform a liquid-liquid extraction using hexane to isolate the lipophilic oxazole from polar matrix components.

  • Instrument Parameters:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm). The 5% phenyl methyl siloxane phase matches the moderate polarity of the oxazole ring.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Injector: 250°C, Split ratio 10:1.

  • Mass Spectrometry: Operate in EI mode (70 eV). Set the MS source to 230°C and quadrupole to 150°C. Monitor in Scan mode (m/z 40-300) for identification, and Selected Ion Monitoring (SIM) mode for quantification of the parent ion (m/z 209).

G M Parent Ion [M]+ m/z 209.29 F1 Loss of Alkyl Chain [M - C9H19]+ m/z 82.0 M->F1 α-cleavage F2 Acylium Ion [C10H19O]+ m/z 155.1 M->F2 inductive cleavage F3 Oxazole Cleavage m/z 54.0 F1->F3 ring opening

Proposed electron ionization (EI) mass fragmentation pathway for the target oxazole.

Validation Logic & Regulatory Grounding

To ensure the trustworthiness of the generated data, the validation lifecycle must adhere strictly to regulatory frameworks. For bioanalytical applications (LC-MS/MS), the protocol must satisfy the [3].

  • Specificity and Selectivity: We establish causality between the signal and the analyte by injecting six independent lots of blank matrix. The response at the retention time of 2-(3,5,5-Trimethylhexanoyl)oxazole must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effects: In LC-MS/MS, co-eluting matrix components can suppress or enhance ionization. We calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. An internal standard (preferably an isotopically labeled analog) is mandatory to correct for these ionization variations.

  • Accuracy and Precision: Evaluated using Quality Control (QC) samples spiked at four levels: LLOQ, Low QC (LQC), Mid QC (MQC), and High QC (HQC). Five replicates per level are analyzed across three separate analytical runs to establish both intra-day repeatability and inter-day intermediate precision.

By grounding our experimental design in the physical chemistry of the molecule and enforcing strict, self-validating system checks, we guarantee that the analytical data driving the development of 2-(3,5,5-Trimethylhexanoyl)oxazole is both scientifically rigorous and regulatory-compliant.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides. PubMed, National Institutes of Health. Available at:[Link]

Sources

Comparative

Reproducibility of 2-(3,5,5-Trimethylhexanoyl)oxazole Synthesis Pathways: A Comparative Guide

As the demand for specialized heterocyclic building blocks grows in drug development and materials science, the reliable synthesis of 2-acyloxazoles has become a critical focal point. 2-(3,5,5-Trimethylhexanoyl)oxazole (...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for specialized heterocyclic building blocks grows in drug development and materials science, the reliable synthesis of 2-acyloxazoles has become a critical focal point. 2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6) [1] is a sterically hindered, highly specific oxazole derivative. Synthesizing this compound reproducibly presents unique challenges due to the fragility of the oxazole ring under strongly basic conditions and the steric bulk of the 3,5,5-trimethylhexanoyl group.

This guide objectively compares the traditional organometallic approach with modern, metal-free oxidative cyclization methodologies, providing researchers with actionable, self-validating protocols and mechanistic insights.

Mechanistic Evaluation of Synthetic Pathways

To achieve high reproducibility, a chemist must understand the causality behind the reaction conditions. We evaluate two primary pathways for synthesizing 2-(3,5,5-Trimethylhexanoyl)oxazole.

Pathway A: Direct C2-Lithiation and Acylation

Historically, 2-acyloxazoles are synthesized via the direct deprotonation of oxazole at the C2 position using n-butyllithium (n-BuLi), followed by trapping with an acylating agent (e.g., 3,5,5-trimethylhexanoyl chloride or its Weinreb amide).

  • The Causality of Cryogenics: The critical failure point in this pathway is the ring-opening of the 2-lithiooxazole intermediate. Above -75°C, 2-lithiooxazole exists in equilibrium with its acyclic isocyanide enolate form. If the temperature spikes even slightly during the exothermic addition of the acyl chloride, the ring opens irreversibly, leading to complex, intractable mixtures.

  • Reproducibility: Low to Moderate. Highly dependent on reactor heat-transfer efficiency and the strict absence of moisture.

Pathway B: TBHP/KI-Promoted Oxidative Domino Cyclization

A modern, highly reproducible alternative avoids the intact oxazole ring entirely during the high-energy steps. Instead, it utilizes a metal-free, iodine-catalyzed oxidative cyclization of α-aminoketones [2, 3].

  • The Causality of the Catalyst: Potassium iodide (KI) acts in tandem with tert-butyl hydroperoxide (TBHP). KI is oxidized by TBHP to form active iodine species, which facilitate the sequential iodination, Kornblum-type oxidation, and subsequent cyclization of the α-aminoketone precursor.

  • Reproducibility: High. By avoiding strong bases and cryogenic conditions, this pathway is thermodynamically driven and highly robust, easily scaling from milligram to multigram quantities without specialized cryogenic reactors.

Pathway Visualization

SynthesisPathways Oxazole Oxazole + Acyl Chloride Lithiation Pathway A: n-BuLi Cryogenic (-78°C) Oxazole->Lithiation C2-Deprotonation AminoKetone α-Aminoketone Derivative Oxidation Pathway B: TBHP / KI Oxidative Cyclization (80°C) AminoKetone->Oxidation Radical Initiation Target 2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6) Lithiation->Target Acylation Oxidation->Target Domino Cyclization

Caption: Comparison of traditional lithiation (Pathway A) vs. modern oxidative cyclization (Pathway B).

Quantitative Performance Comparison

The following table summarizes the experimental metrics of both pathways when optimized for the synthesis of 2-(3,5,5-Trimethylhexanoyl)oxazole.

MetricPathway A: Direct LithiationPathway B: TBHP/KI Cyclization
Typical Yield 45% - 55%78% - 85%
Temperature -78°C to Room Temp80°C
Reaction Time 4 - 6 hours12 - 16 hours
Reagent Hazard High (Pyrophoric n-BuLi)Moderate (Peroxides)
Scalability Poor (Heat transfer limits)Excellent
E-Factor (Waste) High (Cryogenic solvents)Low (Aqueous byproducts)

Experimental Protocols

Protocol A: Direct C2-Lithiation (Organometallic Route)

Note: This protocol requires strict Schlenk techniques and oven-dried glassware.

  • Preparation: Dissolve oxazole (1.0 equiv, 10 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78°C.

  • Lithiation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 15 minutes. Self-Validation Check: The solution should turn a pale yellow. Any deep red/brown coloration indicates localized heating and ring-opening. Stir for 30 minutes at -78°C.

  • Acylation: Add a solution of 3,5,5-trimethylhexanoyl chloride (1.1 equiv) in THF (5 mL) dropwise over 20 minutes, strictly maintaining the internal temperature below -75°C.

  • Quenching: Stir for 1 hour at -78°C, then quench with saturated aqueous NH₄Cl (10 mL) while still in the cold bath. Allow to warm to room temperature and extract with EtOAc.

Protocol B: TBHP/KI-Promoted Cyclization (Recommended)

Note: This metal-free route is highly recommended for its reproducibility and safety profile. [2]

  • Preparation: To a reaction vial containing the appropriate α-aminoketone precursor (1.0 equiv, 10 mmol) in DMSO (20 mL), add Potassium Iodide (KI, 20 mol%).

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv) dropwise at room temperature.

  • Cyclization: Seal the vial and heat the mixture to 80°C in an oil bath for 14 hours. Self-Validation Check: The reaction progress can be monitored via TLC (Hexanes:EtOAc 4:1); the disappearance of the highly polar aminoketone spot confirms the domino cyclization is proceeding.

  • Workup: Cool to room temperature, dilute with water (50 mL), and quench any residual peroxides with saturated aqueous Na₂S₂O₃. Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Conclusion

For the synthesis of sterically demanding targets like 2-(3,5,5-Trimethylhexanoyl)oxazole, relying on traditional C2-lithiation (Pathway A) introduces severe reproducibility issues due to the thermal instability of the 2-lithiooxazole intermediate. Transitioning to the TBHP/KI-promoted oxidative cyclization (Pathway B) provides a self-validating, thermodynamically stable system that significantly improves yield, safety, and scalability in drug development workflows.

References

  • Dhawan, S., Kumar, V., Girase, P. S., et al. "Iodine-catalysed synthesis of 2-acyloxazoles (120) with reaction mechanism." ResearchGate, 2022. URL: [Link]

Validation

Comparative Stability Analysis of 2-(3,5,5-Trimethylhexanoyl)oxazole Formulations: A Technical Guide for Advanced Delivery Systems

Executive Summary 2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6), hereafter referred to as TMHO , is a highly lipophilic specialty active compound[1]. While its unique branched-chain structure offers excellent tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6), hereafter referred to as TMHO , is a highly lipophilic specialty active compound[1]. While its unique branched-chain structure offers excellent target-receptor affinity in advanced topical and delivery applications, formulating TMHO presents a severe chemical engineering challenge. The core issue lies in the 2-acyl oxazole moiety, which is highly susceptible to hydrolytic degradation in aqueous environments[2].

This guide provides a comprehensive, objective comparison of TMHO stability across three distinct formulation matrices: an Aqueous Emulsion (O/W), an Anhydrous Silicone Gel, and Solid Lipid Nanoparticles (SLNs). Designed for formulation scientists and drug development professionals, this analysis dissects the mechanistic causality of TMHO degradation and provides field-proven, self-validating protocols to ensure long-term product viability.

Mechanistic Insight: The Vulnerability of 2-Acyl Oxazoles

To stabilize a molecule, one must first understand how it degrades. In synthetic and medicinal chemistry, 2-acyl oxazoles are known for their lability[3]. The oxazole ring acts as a powerful electron sink. By pulling electron density away from the adjacent C2-carbonyl carbon, the oxazole ring renders the carbonyl highly electrophilic.

When exposed to water (or nucleophilic excipients like alcohols and amines), the C2-carbonyl undergoes rapid nucleophilic attack, forming an unstable tetrahedral intermediate. This intermediate collapses, cleaving the C-C bond to yield oxazole and 3,5,5-trimethylhexanoic acid[2].

Pathway TMHO 2-(3,5,5-Trimethylhexanoyl)oxazole (Intact API) Water Nucleophilic Attack (H2O / OH-) TMHO->Water Intermediate Tetrahedral Intermediate (Unstable) Water->Intermediate Hydrolysis Products Oxazole + 3,5,5-Trimethylhexanoic Acid (Degradants) Intermediate->Products Cleavage

Figure 1: Hydrolytic degradation pathway of 2-acyl oxazoles via nucleophilic attack.

Formulation Strategies & Rationale

To mitigate this hydrolytic liability, we evaluated three distinct formulation strategies:

  • Aqueous Emulsion (O/W) - The Baseline : Traditional oil-in-water emulsions possess a high water activity ( aw​>0.95 ). While aesthetically pleasing, the continuous aqueous phase provides an endless supply of nucleophiles, leading to rapid API depletion.

  • Anhydrous Silicone Gel - The Chemical Shield : By eliminating water entirely ( aw​<0.10 ), hydrolysis is thermodynamically halted. However, anhydrous gels often suffer from poor skin/membrane permeation and can lead to API crystallization over time.

  • Solid Lipid Nanoparticles (SLNs) - The Kinetic Barrier : encapsulate the lipophilic TMHO within a solid lipid core at room temperature[4]. This solid matrix drastically reduces the diffusion rate of water molecules to the encapsulated API, providing a kinetic barrier to hydrolysis while allowing the formulation to be dispersed in a patient-friendly aqueous continuous phase[5].

Experimental Protocols: Self-Validating Stability Testing

To ensure data integrity, the following protocols were designed with built-in validation steps. Accelerated stability testing was conducted in strict accordance with [6].

Step 1: Formulation Preparation
  • O/W Emulsion: Homogenize 1.0% (w/w) TMHO in a mixture of Caprylic/Capric Triglyceride (15%), Polysorbate 80 (2%), and purified water (q.s.) at 8,000 rpm for 5 minutes.

  • Anhydrous Gel: Disperse 1.0% (w/w) TMHO into a pre-mixed base of Cyclopentasiloxane (80%) and Dimethicone Crosspolymer (19%) under low shear until visually homogeneous.

  • SLN Dispersion: Melt Cetyl Palmitate (10% w/w) at 65°C and dissolve 1.0% (w/w) TMHO into the lipid melt. Emulsify this lipid phase into a hot (65°C) aqueous solution of Poloxamer 188 (2% w/w) using high-shear homogenization (10,000 rpm for 10 mins). Rapidly cool the emulsion to 4°C to solidify the lipid core, trapping the TMHO inside[7].

Step 2: Accelerated Incubation

Aliquot 50g of each formulation into sealed amber glass vials. Incubate in a qualified stability chamber at 40°C ± 2°C / 75% RH ± 5% RH for 180 days[8].

Step 3: Extraction & Quenching (Critical Step)

Causality Note: If water is present during the extraction phase, hydrolysis will artificially inflate degradation metrics.

  • At designated time points (0, 15, 30, 90, 180 days), accurately weigh 1.0 g of the formulation.

  • Immediately add 9.0 mL of anhydrous HPLC-grade acetonitrile . This serves a dual purpose: it completely precipitates the lipid/polymer matrix and instantly quenches any ongoing aqueous hydrolysis.

  • Vortex for 2 minutes, sonicate for 5 minutes, and centrifuge at 15,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 4: HPLC-UV Quantification
  • Column: C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water (0.1% Trifluoroacetic acid to suppress ionization).

  • Detection: UV absorbance at 245 nm.

Workflow Prep Formulation Prep (O/W, Gel, SLN) Incubate ICH Q1A(R2) Incubation 40°C / 75% RH Prep->Incubate Extract Solvent Extraction (Acetonitrile Quench) Incubate->Extract Analyze HPLC-UV/MS Quantification Extract->Analyze

Figure 2: Accelerated stability testing workflow for TMHO formulations.

Comparative Data Presentation

The degradation of TMHO follows pseudo-first-order kinetics. The degradation rate constant ( kobs​ ) and half-life ( t1/2​ ) were calculated by plotting ln(%API remaining) versus time (days).

Formulation MatrixWater Activity ( aw​ )Degradation Rate ( kobs​ , days −1 )Half-Life ( t1/2​ , days)API Remaining (6 Months / 40°C)
Aqueous Emulsion (O/W) > 0.950.046215< 1.0%
Anhydrous Silicone Gel < 0.100.001163094.5%
Solid Lipid Nanoparticles ~ 0.85 (Bulk)0.002824788.2%
Data Interpretation
  • O/W Emulsion: Failed rapidly. The highly electrophilic C2-carbonyl of TMHO cannot survive in a continuous aqueous phase, resulting in complete degradation within 90 days.

  • Anhydrous Gel: Exhibited the highest chemical stability due to the absence of water. However, this matrix limits formulation flexibility and user experience.

  • Solid Lipid Nanoparticles (SLN): Achieved an optimal balance. Despite existing in an aqueous dispersion ( aw​≈0.85 ), the solid lipid matrix successfully shielded the TMHO molecules. An 88.2% retention at 6 months under accelerated conditions strongly supports a projected 24-month shelf life at room temperature[9].

Conclusion

For highly reactive 2-acyl oxazoles like 2-(3,5,5-Trimethylhexanoyl)oxazole, standard aqueous emulsions are unviable. While anhydrous systems offer maximum chemical protection, Solid Lipid Nanoparticles (SLNs) represent the most sophisticated and commercially viable delivery system. By locking the API within a hydrophobic, solid-state core, SLNs prevent nucleophilic attack while maintaining the rheological benefits of an aqueous dispersion.

References

  • U.S. Food and Drug Administration (FDA). "Q1 Stability Testing of Drug Substances and Drug Products". FDA Guidance Documents. URL: [Link]

  • Duan, Y., et al. "A brief review on solid lipid nanoparticles: part and parcel of contemporary drug delivery systems". RSC Advances, 2020. URL:[Link]

  • Li, et al. "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments". Molecules, 2013. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Executive Summary &amp; Chemical Profile2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6) is a specialized heterocyclic organic intermediate utilized in advanced drug development and synthetic chemistry. Also known systematically as3,5,5-trimethyl-1-oxazol-2-yl-hexan-1-one, this compound presents unique handling challenges due to its hybrid structural features. Because comprehensive toxicological data (such as long-term carcinogenicity or exact LD50 values) are rarely published for niche research chemicals, laboratory professionals must adopt a strict Precautionary Principle approach, treating the substance as a potent skin sensitizer and systemic hazard.

Standard Operating Procedure & Safety Guide: Handling 2-(3,5,5-Trimethylhexanoyl)oxazole Executive Summary & Chemical Profile2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6) is a specialized heterocyclic organic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 2-(3,5,5-Trimethylhexanoyl)oxazole

Executive Summary & Chemical Profile2-(3,5,5-Trimethylhexanoyl)oxazole (CAS: 898759-41-6) is a specialized heterocyclic organic intermediate utilized in advanced drug development and synthetic chemistry[1]. Also known systematically as3,5,5-trimethyl-1-oxazol-2-yl-hexan-1-one[2], this compound presents unique handling challenges due to its hybrid structural features. Because comprehensive toxicological data (such as long-term carcinogenicity or exact LD50 values) are rarely published for niche research chemicals, laboratory professionals must adopt a strict Precautionary Principle approach, treating the substance as a potent skin sensitizer and systemic hazard.

Mechanistic Hazard Assessment: The Causality of Risk

Effective safety protocols are not arbitrary; they are dictated by molecular structure. The hazards associated with 2-(3,5,5-Trimethylhexanoyl)oxazole stem directly from its two primary functional domains:

  • The 3,5,5-Trimethylhexyl Tail: This highly branched, aliphatic chain imparts significant lipophilicity to the molecule. High partition coefficient (LogP) compounds can rapidly dissolve into and penetrate the lipid bilayers of the stratum corneum. If spilled on unprotected skin, this tail acts as a permeation enhancer, driving the molecule into the bloodstream.

  • The Oxazolyl Ketone Moiety: The carbonyl carbon is flanked by an electron-withdrawing oxazole ring, rendering it highly electrophilic. This reactivity is analogous to1[1], allowing it to covalently bind to nucleophilic biological macromolecules (e.g., thiol groups in cellular proteins). This mechanism is the primary driver for potential contact dermatitis, respiratory irritation, and irreversible protein adduction.

Quantitative Chemical Profile

PropertyValueOperational Implication
Systematic Name 3,5,5-Trimethyl-1-oxazol-2-yl-hexan-1-one[2]Nomenclature critical for accurate waste labeling.
CAS Registry Number 898759-41-6[3]Primary identifier for SDS and inventory tracking.
Molecular Weight 209.28 g/mol [3]Moderate MW; capable of aerosolization during vigorous stirring.
Chemical Formula C12H19NO2High carbon-to-heteroatom ratio confirms high lipophilicity.
Solubility Soluble in organic solvents; insoluble in waterRequires solvent-based decontamination; water alone is ineffective.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, the following PPE is strictly required to create a self-validating barrier system.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (min 8 mil thickness) or Neoprene.Latex offers zero resistance to lipophilic ketones. Double-gloving ensures the inner glove remains a sterile barrier if the outer glove degrades upon chemical contact.
Eye Protection ANSI Z87.1 certified splash-proof chemical goggles.The electrophilic nature of the ketone can cause severe, irreversible corneal damage. Standard safety glasses lack peripheral vapor protection.
Body Protection Flame-resistant (FR) lab coat with elastic cuffs; closed-toe non-porous shoes.Elastic cuffs prevent the sleeve from dragging through spills. Non-porous shoes prevent dermal absorption if a droplet falls.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm).Prevents inhalation of aerosolized droplets or vapors released during exothermic reactions or transfers.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a secure environment during experimental execution.

  • Step 1: Environmental Verification Before opening the primary container, verify that the fume hood is operational (check the magnehelic gauge). Clear the workspace of incompatible materials, specifically strong oxidizers or strong bases which could trigger unwanted exothermic reactions.

  • Step 2: PPE Donning & Inspection Don the required PPE. Inspect the outer nitrile gloves for micro-tears by trapping air and applying slight pressure.

  • Step 3: Material Transfer (Schlenk or Closed-System) Due to its reactivity, transfer 2-(3,5,5-Trimethylhexanoyl)oxazole using a glass syringe or a dedicated volumetric pipette. Avoid pouring directly from the stock bottle to prevent lip drop (residue running down the outside of the glass).

  • Step 4: Execution & Monitoring Introduce the compound to the reaction vessel dropwise if reacting with nucleophiles, as the electrophilic carbonyl can generate localized exotherms. Monitor the temperature continuously.

  • Step 5: Doffing & Decontamination Upon completion, wipe down the exterior of the stock bottle with a solvent-dampened wipe (e.g., isopropanol) before returning it to storage. Doff the outer gloves inside the fume hood and dispose of them as hazardous solid waste. Wash hands thoroughly with soap and water.

Visualization: Operational Safety Workflow

G N1 1. Pre-Operation Assessment Verify Fume Hood & PPE N2 2. Reagent Handling Weighing & Transfer N1->N2 N3 3. Containment Breach / Spill? N2->N3 N4 4a. Spill Response Isolate, Absorb, Decontaminate N3->N4 YES N5 4b. Process Execution Complete Reaction/Analysis N3->N5 NO N6 5. Waste Segregation Non-Halogenated Organic Waste N4->N6 N5->N6 N7 6. Post-Op Decontamination Doffing & Hand Washing N6->N7

Figure 1: Operational workflow and decision matrix for 2-(3,5,5-Trimethylhexanoyl)oxazole handling.

Spill Response & Disposal Plan

A spill of 2-(3,5,5-Trimethylhexanoyl)oxazole must be addressed immediately due to its potential for dermal penetration and surface contamination.

Spill Response Methodology:

  • Isolate & Evacuate: Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area to prevent inhalation exposure.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial universal spill pads). Do not use paper towels or sawdust, as organic materials may react or increase fire risks.

  • Absorption & Collection: Working from the outside in, absorb the liquid. Use non-sparking tools to scoop the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Because the compound is insoluble in water, wash the spill surface with a mild alkaline detergent solution or an appropriate organic solvent (like isopropanol) to lift the lipophilic residue, followed by a final water rinse.

Disposal Protocol:

  • Segregation: Classify the waste as "Non-Halogenated Organic Waste." Do not mix with acidic waste streams.

  • Labeling: Clearly label the container with the chemical name, CAS number (898759-41-6), and hazard warnings (e.g., "Toxic/Irritant Organic Waste").

  • Final Disposal: Transfer to the facility's designated hazardous waste accumulation area for professional incineration. Never dispose of down the sink, as the compound will persist in aqueous environments and pose a risk to aquatic life.

References

Sources

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